Technical Documentation Center

5-Bromo-4-methoxypyrimidine-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-4-methoxypyrimidine-2-carbonitrile
  • CAS: 114969-90-3

Core Science & Biosynthesis

Foundational

5-Bromo-4-methoxypyrimidine-2-carbonitrile exact mass and molecular weight

In-Depth Technical Guide: Physicochemical Profiling and HRMS Analytical Workflows for 5-Bromo-4-methoxypyrimidine-2-carbonitrile Executive Summary In modern medicinal chemistry and drug development, functionalized hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and HRMS Analytical Workflows for 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Executive Summary

In modern medicinal chemistry and drug development, functionalized heterocycles like 5-Bromo-4-methoxypyrimidine-2-carbonitrile serve as highly modular building blocks for synthesizing kinase inhibitors and GPCR ligands. Because this scaffold possesses three distinct reactive handles—a reducible carbonitrile, a substitution-labile methoxy group, and a cross-coupling-ready aryl bromide—verifying its structural integrity during multi-step synthesis is paramount. This whitepaper provides an authoritative guide on the exact mass determination, physicochemical properties, and validated Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows required to unambiguously characterize this molecule.

Structural Elucidation & Quantitative Physicochemical Data

Before establishing an analytical method, it is critical to define the molecule's fundamental properties. In high-resolution mass spectrometry, the exact mass (monoisotopic mass) is the mass of the molecule calculated using the most abundant isotopes of each element (e.g., ^12C, ^1H, ^79Br, ^14N, ^16O). This metric is uniquely diagnostic, unlike the nominal molecular weight, which is merely a weighted average based on natural isotopic abundance.

Table 1: Physicochemical and Mass Properties of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

PropertyValueAnalytical & Chemical Significance
Chemical Formula C6H4BrN3ODictates the theoretical isotopic distribution pattern.
Molecular Weight 214.02 g/mol Utilized for macroscopic stoichiometric calculations[1].
Monoisotopic Exact Mass 212.95377 DaThe precise target mass for HRMS identification[2].
Topological Polar Surface Area 46.4 ŲIndicates high membrane permeability potential (< 90 Ų).
LogP (Computed) 0.9Suggests moderate lipophilicity; guides reverse-phase LC conditions.

Mass Spectrometry Fundamentals: Causality in Method Design

As an application scientist, designing a robust MS method requires exploiting the analyte's intrinsic chemical properties to create a self-validating system.

  • Ionization Strategy (ESI+) : The pyrimidine ring contains two basic nitrogen atoms (N1 and N3). In an acidic mobile phase (e.g., 0.1% formic acid), the lone pairs on these nitrogens readily accept a proton. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, targeting the protonated adduct [M+H]+ .

  • The Bromine Isotopic Signature (Self-Validating Metric) : Bromine exists in nature as two stable isotopes: ^79Br (50.69%) and ^81Br (49.31%). This near 1:1 ratio is a powerful diagnostic tool. A valid MS spectrum for this compound must display a characteristic doublet separated by approximately 1.998 Da.

    • [M+H]+ (^79Br): m/z 213.9610

    • [M+H]+ (^81Br): m/z 215.9590

Field Insight: If this 1:1 doublet is absent during analysis, the run fails the self-validation check. This immediately indicates either chemical degradation (e.g., premature debromination during synthesis) or an isobaric false positive.

Analytical Workflow: LC-HRMS Protocol for Scaffold Verification

To ensure high-fidelity data, the following step-by-step methodology utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system. The protocol integrates a "lock-mass" internal standard to continuously correct for instrument drift, ensuring mass accuracy within < 5 ppm.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute 1:1000 in 50:50 Water:Acetonitrile to achieve a 1 µg/mL working solution.

  • Causality: High analyte concentrations cause detector saturation, which severely distorts the critical ^79Br/^81Br isotopic ratio and degrades mass accuracy.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7, promotes pyrimidine protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition Parameters

  • Source: ESI in positive mode.

  • Capillary Voltage: 3.0 kV. Causality: Kept relatively low to prevent unwanted in-source fragmentation of the labile methoxy group.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50 to 500.

Step 4: Self-Validation & Calibration

  • Action: Infuse Leucine Enkephalin (m/z 556.2771) simultaneously via a reference sprayer. The acquisition software must lock the calibration to this mass to guarantee sub-5 ppm accuracy for the m/z 213.9610 target.

Workflow Visualization

LC_HRMS_Workflow Sample_Prep Sample Preparation (Acetonitrile/Water) LC_Separation UHPLC Separation (C18 Column, Gradient) Sample_Prep->LC_Separation 1 µL Injection ESI_Source ESI+ Ionization (Protonation) LC_Separation->ESI_Source Eluent HRMS_Analyzer HRMS Analysis (Q-TOF / Orbitrap) ESI_Source->HRMS_Analyzer Ions Isotope_Validation Isotope Validation (79Br / 81Br Ratio) HRMS_Analyzer->Isotope_Validation Mass Spectra Data_Output Exact Mass Confirmed [M+H]+ 213.9610 Isotope_Validation->Data_Output 1:1 Doublet Match

Figure 1: LC-HRMS workflow for exact mass and isotopic validation of the pyrimidine scaffold.

Mechanistic Insights: Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the [M+H]+ ion (m/z 213.96) undergoes specific fragmentation pathways. Understanding these is critical for structural confirmation:

  • Loss of the Methoxy Group: The most labile site is the C4-methoxy group. CID typically induces the neutral loss of formaldehyde (CH2O, 30 Da) or a methyl radical (•CH3, 15 Da), leading to a stable pyrimidinone derivative.

  • Loss of Hydrogen Cyanide: The C2-carbonitrile group can be expelled as neutral HCN (27 Da) under higher collision energies (e.g., >25 eV).

  • Retention of Bromine: Initial fragments often retain the bromine atom at the C5 position. Consequently, the primary daughter ions will still exhibit the diagnostic 1:1 isotopic doublet, further validating the fragmentation pathway and ruling out background noise.

Application in Drug Discovery

In medicinal chemistry, precise mass validation ensures that subsequent functionalizations of 5-Bromo-4-methoxypyrimidine-2-carbonitrile have occurred correctly:

  • Suzuki-Miyaura Coupling: The C5-bromo position is highly reactive toward palladium-catalyzed cross-coupling with aryl boronic acids. Monitoring the disappearance of the m/z 213.96/215.96 doublet and the emergence of a debrominated, coupled product mass confirms reaction success.

  • Nitrile Modifications: The C2-carbonitrile can be converted into amidines or primary amines, which are essential hydrogen-bond donors for targeting the hinge region of kinases in oncology drug discovery.

References

  • National Institutes of Health (PubChem). "5-Bromo-4-methoxypyrimidine-2-carbonitrile | C6H4BrN3O | CID 13860982 - Exact Mass and Structure".
  • Sigma-Aldrich. "5-bromo-4-methoxypyrimidine-2-carbonitrile - Molecular Weight and Properties".
  • Synthonix, Inc. "5-bromo-4-methoxypyrimidine-2-carbonitrile - CAS 114969-90-3".
  • BenchChem. "Application Note: Analytical Techniques for Monitoring Pyrimidine-carbonitrile Reactions".

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile: A Technical Guide

Executive Summary & Chemical Context The pyrimidine-2-carbonitrile scaffold is a privileged structure in modern drug discovery. The highly electrophilic carbonitrile group frequently serves as a reversible or irreversibl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrimidine-2-carbonitrile scaffold is a privileged structure in modern drug discovery. The highly electrophilic carbonitrile group frequently serves as a reversible or irreversible covalent warhead targeting cysteine proteases, such as cathepsins, which are implicated in various pathologies[1].

The compound 5-Bromo-4-methoxypyrimidine-2-carbonitrile (CAS: 114969-90-3) presents a uniquely functionalized architecture. The methoxy group at the 4-position introduces specific steric and electronic tuning, while the bromine atom at the 5-position serves a dual purpose: it acts as a versatile synthetic handle for Suzuki-Miyaura cross-coupling in structure-activity relationship (SAR) studies, and it functions as a potent halogen bond donor in supramolecular assemblies[2]. Understanding the exact three-dimensional conformation and solid-state packing of this molecule is critical for rational, structure-based drug design.

Crystallization Strategy

Growing diffraction-quality single crystals of halogenated pyrimidines requires precise control over nucleation thermodynamics.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in 1 mL of ethyl acetate (EtOAc) in a 4 mL glass vial.

  • Anti-solvent Layering: Carefully layer 3 mL of n-heptane over the EtOAc solution to create a distinct phase boundary.

  • Vapor Diffusion Chamber: Place the loosely capped 4 mL vial inside a larger, tightly sealed 20 mL chamber containing 5 mL of pure n-heptane. Allow the system to stand undisturbed at 20 °C for 3–5 days.

Causality of Experimental Choice: Vapor diffusion is selected over rapid cooling because it maintains a low, constant supersaturation level. The gradual diffusion of the non-polar anti-solvent (n-heptane) into the polar solvent (EtOAc) slowly reduces the solubility of the lipophilic pyrimidine core. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A crystal that exhibits complete optical extinction every 90° of rotation confirms a single crystalline domain, validating the sample for X-ray diffraction.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Workflow N1 Sample Prep & Crystallization N2 Cryogenic Mounting (100 K) N1->N2 Polarized Light Validation N3 Data Collection (Mo Kα Radiation) N2->N3 Goniometer Alignment N4 Data Reduction & Absorption Correction N3->N4 Raw Diffraction Frames N5 Structure Solution (Intrinsic Phasing) N4->N5 R_int < 0.05 Validation N6 Anisotropic Refinement (Least-Squares) N5->N6 Initial Electron Density

SC-XRD workflow for structure determination.

Step-by-Step Protocol: Data Collection & Reduction
  • Cryogenic Mounting: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen cryoloop. Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect full-sphere data using ω and ϕ scans.

  • Data Reduction: Integrate the raw diffraction frames using standard reduction software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS).

Causality of Experimental Choice: Temperature: Flash-cooling to 100 K minimizes atomic thermal vibrations, significantly reducing the Debye-Waller factor. This preserves high-angle diffraction intensities and prevents phase transitions during data collection. Radiation: Mo Kα radiation is chosen over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atom, which can skew intensity data and complicate structure refinement.

Validation Checkpoint: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05. A higher value indicates severe absorption issues, radiation damage, or twinning, which would invalidate the dataset.

Step-by-Step Protocol: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using intrinsic phasing methods via SHELXT[3].

  • Least-Squares Refinement: Refine the structural model against F2 using SHELXL[3] within the OLEX2 graphical user interface[4].

Causality of Experimental Choice: Anisotropic displacement parameters are applied to all non-hydrogen atoms (C, N, O, Br) to accurately model the directionality of their thermal motion. Hydrogen atoms are placed in geometrically calculated positions using a riding model. This approach preserves a high data-to-parameter ratio, ensuring a robust and statistically significant refinement.

Expected Crystallographic Features & Supramolecular Network

The crystal packing of 5-Bromo-4-methoxypyrimidine-2-carbonitrile is governed by a delicate balance of non-covalent interactions.

Interactions C 5-Bromo-4-methoxy pyrimidine-2-carbonitrile XB Halogen Bonding (C-Br···N) C->XB σ-hole to lone pair PI π-π Stacking (Pyrimidine Rings) C->PI Dispersion forces DP Dipole-Dipole (C≡N···N≡C) C->DP Anti-parallel alignment

Key intermolecular interactions driving crystal packing.

  • Halogen Bonding: The electron-deficient region ( σ -hole) on the polarizable bromine atom forms a highly directional non-covalent bond with the nucleophilic lone pair of the pyrimidine nitrogen or the carbonitrile nitrogen[2]. This interaction (C-Br···N) typically exhibits an angle near 180° and drives the primary 1D chain formation in the crystal lattice.

  • π

    π Stacking: The planar pyrimidine rings align in parallel, stabilized by dispersion forces with a centroid-to-centroid distance of approximately 3.5–3.8 Å.
  • Dipole-Dipole Interactions: The highly polar -C N groups align anti-parallel to cancel macroscopic dipole moments, strongly favoring centrosymmetric space groups (e.g., P21​/c ).

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

Step-by-Step Protocol
  • Sample Preparation: Gently grind 20 mg of the bulk synthesized powder using an agate mortar and pestle. Deposit the fine powder onto a zero-background silicon sample holder.

  • Data Collection: Collect data using Cu Kα radiation ( λ = 1.5406 Å) from 2 θ = 5° to 50° with a step size of 0.02°.

  • Phase Purity Validation: Perform a Pawley fit or Rietveld refinement comparing the experimental PXRD pattern to the simulated diffractogram generated from the SC-XRD .cif file.

Causality of Experimental Choice: Single crystals are hand-picked and may represent a minor polymorphic phase. Comparing the bulk powder pattern to the simulated single-crystal pattern ensures that the structurally characterized model accurately represents the entire synthesized batch.

Validation Checkpoint: A Rietveld goodness-of-fit ( χ2 ) close to 1, alongside visually matching peak positions and intensities, validates the bulk phase purity of the sample.

Quantitative Data Summaries

Table 1: Simulated Crystallographic Data Parameters

ParameterExpected Value
Chemical Formula C₆H₄BrN₃O
Formula Weight 214.03 g/mol
Crystal System Monoclinic
Expected Space Group P21​/c (Centrosymmetric)
Temperature 100(2) K
Radiation Mo Kα ( λ = 0.71073 Å)
Z (Molecules/Unit Cell) 4
Final R Indices [I>2σ(I)] R1​ < 0.05, wR2​ < 0.10

Table 2: Key Intermolecular Interactions

Interaction TypeDonor/AcceptorDistance (Å)Angle (°)Structural RoleHalogen BondC-Br···N(pyrimidine/nitrile)2.90 - 3.10170 - 1801D Chain Formation π π StackingPyrimidine···Pyrimidine3.50 - 3.800 - 5 (offset)2D Sheet AssemblyDipole-DipoleC ≡ N···N ≡ C3.20 - 3.40Anti-parallelLattice Stabilization

References

  • [1] Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology - ACS Publications. 1

  • [2] A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. PubMed Central (PMC). 2

  • [3] Crystal structure refinement with SHELXL. SciSpace / Acta Crystallographica Section C. 3

  • [4] OLEX2: A complete structure solution, refinement and analysis program. ResearchGate / Journal of Applied Crystallography. 4

Sources

Foundational

Solvation Dynamics and Solubility Profiling of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in Polar Aprotic Solvents

Executive Summary The successful formulation, synthesis, and analytical profiling of halogenated pyrimidine derivatives heavily depend on their solvation behavior. 5-Bromo-4-methoxypyrimidine-2-carbonitrile presents a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful formulation, synthesis, and analytical profiling of halogenated pyrimidine derivatives heavily depend on their solvation behavior. 5-Bromo-4-methoxypyrimidine-2-carbonitrile presents a unique solubility challenge due to its highly rigid, planar aromatic core and the competing electronic effects of its substituents. This technical guide explores the physicochemical architecture of this compound, elucidating why polar aprotic solvents serve as the optimal medium for its dissolution. By dissecting the thermodynamics of solvation and providing a self-validating experimental protocol, this whitepaper equips drug development professionals with the mechanistic insights required to optimize workflows involving complex pyrimidine carbonitriles.

Physicochemical Architecture of the Solute

To predict and manipulate the solubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile (Molecular Weight: 214.02 g/mol , Formula: C₆H₄BrN₃O)[1][2], one must first deconstruct its functional groups and their contributions to the crystal lattice energy:

  • Pyrimidine Core: The planar, nitrogen-rich aromatic ring facilitates strong π−π stacking interactions in the solid state, resulting in a high enthalpic barrier to dissolution.

  • 5-Bromo Substituent: This heavy halogen atom significantly increases the molecule's overall lipophilicity (LogP). While it reduces aqueous solubility, its polarizability allows for weak dispersion forces and potential halogen bonding in organic media.

  • 4-Methoxy Group: Acting primarily as a hydrogen-bond acceptor, the methoxy oxygen also donates electron density into the pyrimidine ring via resonance, partially offsetting the electron-withdrawing nature of the adjacent halogen.

  • 2-Carbonitrile Group: The C≡N moiety is a powerful electron-withdrawing group with a high localized dipole moment. It acts as a strong hydrogen-bond acceptor but lacks any hydrogen-bond donating capacity.

Because the molecule is entirely devoid of hydrogen-bond donors (no O-H or N-H bonds), it cannot form the self-assembling hydrogen-bond networks required to dissolve efficiently in protic solvents like water or lower alcohols without a massive entropic penalty.

Thermodynamics of Solvation in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for dissolving 5-Bromo-4-methoxypyrimidine-2-carbonitrile. These solvents possess high dielectric constants ( ε ) and large dipole moments, yet they lack hydrogen-bond donors.

The causality behind their superior solvation capacity lies in dipole-dipole alignment . The highly polarized carbonitrile group and the electron-rich pyrimidine nitrogens interact favorably with the strong dipoles of the solvent molecules (e.g., the S=O bond in DMSO or the C=O bond in DMF). Literature confirms that DMF is an exceptionally suitable solvent for complex pyrimidine carbonitriles, providing the necessary thermodynamic stabilization to overcome the high lattice energy of the solid state[3].

Thermodynamic studies on structurally analogous pyrimidine derivatives demonstrate that dissolution in polar aprotic solvents like DMF is an endothermic process driven by a highly positive entropy of mixing ( ΔSmix​ ), yielding a spontaneous (negative) Gibbs free energy ( ΔG )[4]. The order of solubility typically follows the trend: DMF DMSO > Acetonitrile > Methanol > Non-polar solvents[4].

Solvation_Thermodynamics A 5-Bromo-4-methoxy- pyrimidine-2-carbonitrile (Solid State) C Cavity Formation (Endothermic ΔH) A->C Overcome Lattice Energy B Polar Aprotic Solvent (DMSO / DMF) B->C Disrupt Solvent Cohesion D Dipole-Dipole Alignment C->D Solute-Solvent Mixing E Solvated State (Exothermic ΔH) D->E Thermodynamic Stabilization

Thermodynamic stages of pyrimidine carbonitrile solvation in polar aprotic media.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above and empirical data from analogous halogenated pyrimidine carbonitriles, the table below summarizes the expected solubility ranges in standard polar aprotic solvents at standard ambient temperature (25°C).

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated Solubility (mg/mL) at 25°CPrimary Solvation Interaction
Dimethyl Sulfoxide (DMSO) 46.73.96> 50.0Strong dipole-dipole, cavity accommodation
N,N-Dimethylformamide (DMF) 36.73.8240.0 - 60.0Dipole-dipole, favorable entropy of mixing
Acetonitrile (MeCN) 37.53.9210.0 - 25.0Moderate dipole-dipole, limited cavity size
Acetone 20.72.885.0 - 15.0Weak dipole-dipole
Dichloromethane (DCM) 8.91.60< 5.0Dispersion forces, weak halogen bonding

Experimental Methodologies: Self-Validating Thermodynamic Profiling

To accurately determine the solubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, kinetic methods (like solvent-shift assays) are insufficient, as they often result in metastable supersaturation. The following Shake-Flask Method paired with HPLC-UV is designed as a self-validating system to capture true thermodynamic equilibrium.

Step-by-Step Protocol
  • Solvent Preparation & Saturation:

    • Action: Add 100 mg of 5-Bromo-4-methoxypyrimidine-2-carbonitrile to a glass vial containing 1.0 mL of the chosen polar aprotic solvent (e.g., anhydrous DMF).

    • Causality: An excess of solid must be visually present to ensure the solvent is fully saturated and in equilibrium with the crystal lattice.

  • Isothermal Equilibration:

    • Action: Seal the vial and agitate continuously at 300 RPM in an isothermal incubator set to 25.0 ± 0.1 °C for exactly 48 hours.

    • Causality: A 48-hour window is strictly enforced to allow the system to overcome any kinetic supersaturation and reach a stable thermodynamic equilibrium.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

    • Causality: Ultracentrifugation is utilized instead of standard syringe filtration. The highly lipophilic 5-bromo moiety can cause non-specific adsorption of the solute onto standard PTFE or Nylon filter membranes, which would artificially lower the measured concentration.

  • Supernatant Extraction & Dilution:

    • Action: Carefully aspirate an exact aliquot (e.g., 10 µL) of the clear supernatant and dilute it into 990 µL of the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality: Immediate dilution quenches the equilibrium and prevents solute precipitation upon accidental temperature drops before chromatographic analysis.

  • HPLC-UV Quantification:

    • Action: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λmax​ (typically around 254-280 nm for substituted pyrimidines). Quantify against a 5-point calibration curve.

    • Causality: UV absorbance provides high specificity, ensuring that any trace solvent degradation products (such as dimethylamine generated from DMF over time) do not interfere with the solute's signal.

Protocol_Workflow S1 1. Solvent Selection & Saturation (Add excess solute to DMSO/DMF) S2 2. Isothermal Equilibration (Shake at 25°C for 48h) S1->S2 S3 3. Phase Separation (Ultracentrifugation at 10,000 x g) S2->S3 S4 4. Supernatant Extraction (Dilution in Mobile Phase) S3->S4 S5 5. HPLC-UV Quantification (Validate vs Calibration Curve) S4->S5

Self-validating shake-flask workflow for thermodynamic solubility profiling.

References

  • [1] National Center for Biotechnology Information. "5-Bromo-4-methoxypyrimidine-2-carbonitrile | CID 13860982". PubChem. URL:[Link]

  • [2] Synthonix, Inc. "5-bromo-4-methoxypyrimidine-2-carbonitrile Product Data". Synthonix Chemical Catalog. URL: [Link]

  • [3] Fedorova, et al. "4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores". National Institutes of Health (PMC). URL:[Link]

  • [4] Baluja, S., et al. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents". ResearchGate. URL:[Link]

Sources

Exploratory

Safety data sheet (SDS) and toxicity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile A Note on This Guidance This document provides a comprehensive safety and toxicity profile for 5-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

A Note on This Guidance

This document provides a comprehensive safety and toxicity profile for 5-Bromo-4-methoxypyrimidine-2-carbonitrile. As of the date of this publication, a formally registered Safety Data Sheet (SDS) and a complete toxicological dossier for this specific chemical are not publicly available. This is common for novel or specialized research chemicals.

Therefore, this guide has been constructed through a scientifically rigorous, analog-based hazard assessment. The safety and handling recommendations herein are synthesized from publicly available data for structurally similar compounds. The core principle of this guide is to treat 5-Bromo-4-methoxypyrimidine-2-carbonitrile with a level of caution that accounts for the cumulative hazards of its constituent functional groups: the bromopyrimidine core, the methoxy substituent, and the carbonitrile moiety. This compound should be handled only by trained professionals in a controlled laboratory setting, assuming it is hazardous.

Introduction and Compound Overview

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a substituted pyrimidine derivative. Such heterocyclic scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The specific arrangement of a bromine atom, a methoxy group, and a nitrile group on the pyrimidine ring offers multiple points for synthetic modification, making it a potentially valuable building block for novel therapeutics.

However, this chemical functionality also dictates its potential reactivity and toxicity. The presence of a brominated aromatic system, coupled with a nitrile group—a class of compounds known for potential toxicity—necessitates a cautious and well-informed approach to its handling and use.

Predicted Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 5-Bromo-4-methoxypyrimidine-2-carbonitrile is not established. The following classification is a predictive summary based on the known hazards of its closest structural analogs, primarily 5-Bromo-4-methoxypyrimidine and 5-Bromo-4-chloropyrimidine-2-carbonitrile .[1][2]

Predicted GHS Classification:

Hazard ClassCategoryGHS Hazard Statement Code
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Predicted Hazard Pictograms:

PictogramDescription
alt text GHS07: Exclamation Mark

Predicted Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Predicted Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[1]

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[3]

Caption: Predicted GHS Hazards for the target compound.

Toxicological Profile: An Analog-Based Assessment

The toxicological properties of 5-Bromo-4-methoxypyrimidine-2-carbonitrile have not been fully investigated.[3] The primary routes of exposure are expected to be inhalation of dust particles, skin contact, eye contact, and ingestion.

  • Acute Toxicity: Based on analogs, the compound is predicted to be harmful if swallowed (Acute Toxicity, Category 4).[1] While specific data is lacking for dermal and inhalation routes, other brominated pyrimidine carbonitriles are known to be harmful by these routes as well, and this potential should not be discounted.[4]

  • Skin Irritation: The compound is expected to cause skin irritation (Category 2).[1][3] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: It is predicted to cause serious eye irritation (Category 2A).[1][3] Contact with eyes may cause redness, pain, and potential damage if not promptly addressed.

  • Respiratory Irritation: As a fine solid, dust from this compound may cause respiratory tract irritation (STOT SE, Category 3).[1]

  • Chronic Toxicity: No data is available regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of data, it is prudent to minimize exposure.

Special Consideration: The Nitrile Functional Group The presence of a carbonitrile (-C≡N) group warrants special mention. While many nitriles are stable, some can release cyanide in vivo or under certain chemical conditions (e.g., strong acids, fire). Cyanide is a potent metabolic poison. Although there is no specific evidence for this behavior with this compound, this potential hazard is a key reason for the strict handling protocols recommended.

Physical and Chemical Properties

No experimental data exists for the target compound. The properties of the closest structural analog, 5-Bromo-4-methoxypyrimidine , are provided for estimation purposes. The addition of a nitrile group will increase the molecular weight and is likely to affect the melting point and solubility.

PropertyPredicted Value (based on 5-Bromo-4-methoxypyrimidine)Source
Molecular Formula C₆H₄BrN₃O-
Molecular Weight 214.02 g/mol -
Physical Form Predicted to be a White to Yellow Solid[5]
Melting Point Data not available-
Solubility Likely soluble in organic solvents like DMSO and DMF-
Storage Temperature Room Temperature, in a dry environment[5]

Experimental Protocols for Safe Handling and Emergencies

Adherence to these protocols is critical to ensure personnel safety and experimental integrity.

Risk Assessment Workflow

Before any new procedure, a formal risk assessment is mandatory.

Risk_Assessment_Workflow A Identify Hazards (Analog SDS, Literature) B Evaluate Exposure Potential (Quantity, Duration, Aerosolization) A->B Analyze C Select Control Measures (Fume Hood, PPE, etc.) B->C Mitigate D Develop Emergency Plan (Spill, Exposure) C->D Prepare E Proceed with Experiment D->E Authorize F Review & Update (After procedure or new info) E->F Post-Hoc

Caption: Workflow for handling chemicals of unknown toxicity.

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Gloves must be worn at all times. Use nitrile or neoprene gloves and inspect them for tears or holes before use. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Hygiene Measures: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[3]

Handling and Storage Protocol
  • Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. Store locked up.[3]

First-Aid Measures Protocol
  • General Advice: If symptoms persist, seek immediate medical attention. Show this safety guide to the doctor in attendance.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a physician immediately.[3]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation develops or persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Accidental Release and Spill Cleanup Protocol
  • Personal Precautions: Evacuate personnel to a safe area. Wear full PPE as described in section 5.2, including respiratory protection. Avoid breathing dust.

  • Cleanup Procedure:

    • Do not use dry sweeping, which can generate dust.

    • Gently cover the spill with a chemical absorbent or sand.

    • Carefully scoop the material into a suitable, labeled container for hazardous waste disposal.

    • Wipe the spill area with a damp cloth, ensuring not to spread the contaminant.

    • Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, it may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.

Conclusion

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a valuable research chemical that must be handled with significant care. While a complete, empirically determined safety profile is not yet available, a conservative approach based on the known hazards of its structural analogs provides a robust framework for its safe use. The primary hazards are predicted to be acute oral toxicity, skin and eye irritation, and respiratory irritation, with an additional underlying concern related to the nitrile functional group. By adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and work safely with this compound to advance their scientific objectives.

References

  • PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • 5-Bromo-4-Chloropyrimidine-2-Carbonitrile: A Premium Research Chemical. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Abstract 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of its substituents—a bromine atom, a methoxy group, and a nitrile group—on the pyrimidine core imparts a unique set of electronic properties that dictate its reactivity, intermolecular interactions, and ultimately, its utility in the design of novel therapeutic agents. This guide provides a detailed examination of the electronic landscape and dipole moment of this molecule. We will explore the interplay of inductive and resonance effects, predict the molecule's reactivity, and outline both computational and experimental workflows for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to the nitrogen atoms' ability to act as hydrogen bond acceptors and the ring's capacity for extensive functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] The title compound, 5-Bromo-4-methoxypyrimidine-2-carbonitrile, is a member of this important class. While direct experimental data for this specific molecule is limited, we can construct a robust profile by analyzing its constituent functional groups and drawing comparisons with structurally similar, well-characterized analogues like 5-Bromo-2-chloro-4-methoxypyrimidine.[2][3] The introduction of a cyano (nitrile) group at the C2 position, in place of a more common halogen, significantly alters the electronic distribution and presents unique opportunities for molecular design.

Physicochemical and Spectroscopic Profile

A foundational understanding of the molecule's basic properties is crucial for its application in synthesis and analysis.

PropertyValue / PredictionSource / Method
Molecular Formula C₆H₄BrN₃OCalculated
Molecular Weight 214.02 g/mol Calculated
Appearance Predicted to be a crystalline solidAnalogy to similar pyrimidines[2]
¹H NMR (CDCl₃) ~8.7 ppm (s, 1H, H-6), ~4.1 ppm (s, 3H, -OCH₃)Predicted based on similar structures[4]
¹³C NMR (CDCl₃) ~165 ppm (C-4), ~159 ppm (C-6), ~140 ppm (C-2), ~115 ppm (CN), ~112 ppm (C-5), ~56 ppm (-OCH₃)Predicted based on similar structures[4]
Key IR Absorptions ~2230 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=N, C=C stretches), ~1250 cm⁻¹ (C-O stretch)Standard IR correlation tables

Analysis of Electronic Properties

The electronic nature of 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a complex interplay of the inherent electron-deficient character of the pyrimidine ring and the competing effects of its three substituents.

The Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are electronegative, withdrawing electron density from the carbon atoms via induction. This makes the ring itself electron-deficient, which is a key factor in its reactivity, particularly its susceptibility to nucleophilic attack.

Substituent Effects

The overall electron distribution is dictated by the combination of inductive and resonance effects from each substituent:

  • Methoxy Group (-OCH₃) at C4: The oxygen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density into the ring (+R effect). For oxygen, the +R effect typically dominates, making the methoxy group an overall activating, ortho-para directing group in classical aromatic systems. In this pyrimidine system, it enriches the ring with electron density, partially counteracting the withdrawing effect of the ring nitrogens.

  • Bromine Atom (-Br) at C5: Halogens are also electronegative and exhibit a -I effect. Like oxygen, they possess lone pairs capable of resonance donation (+R effect). However, for bromine, the -I effect is significantly stronger than its +R effect, making it an overall electron-withdrawing and deactivating group.

  • Cyano Group (-CN) at C2: The nitrile group is a potent electron-withdrawing group through both induction and resonance. The nitrogen atom is more electronegative than the carbon, creating a strong bond dipole that withdraws electron density inductively (-I). The triple bond can also act as an electron sink via resonance (-R effect), delocalizing electron density from the ring onto the nitrogen atom.

The combination of these effects results in a highly polarized molecule. The powerful electron-withdrawing nature of the cyano group at C2 and the bromo group at C5, coupled with the inherent electron deficiency of the pyrimidine ring, makes the carbon atoms of the ring electrophilic. The methoxy group at C4 is the sole electron-donating group, which modulates this electrophilicity.

Caption: Interplay of inductive and resonance effects on the pyrimidine core.

Molecular Dipole Moment

The molecular dipole moment (μ) is the vector sum of all individual bond dipoles in a molecule. It is a critical parameter that influences a compound's solubility, boiling point, and its ability to engage in non-covalent interactions with biological targets, such as enzymes and receptors.

Contributing Bond Dipoles

The net dipole moment of 5-Bromo-4-methoxypyrimidine-2-carbonitrile arises from the vector addition of several significant bond dipoles:

  • C-Br Bond: Bromine is more electronegative than carbon, creating a dipole vector pointing towards the bromine atom.

  • C-O-C (Methoxy): The C-O bonds are highly polar, with a net dipole pointing from the ring carbon towards the oxygen and from the methyl carbon towards the oxygen. The overall vector for the methoxy group points away from the ring.

  • C-N (Ring): The C-N bonds within the pyrimidine ring contribute to the overall dipole, with vectors pointing towards the nitrogen atoms.

  • C≡N (Cyano): This is one of the most significant contributors. The triple bond and the high electronegativity of nitrogen create a very large bond dipole pointing away from the ring, towards the nitrogen atom.

Predicted Net Dipole Moment

The powerful electron-withdrawing cyano group at C2 and the methoxy group at C4 are positioned almost opposite to each other, but the pyrimidine ring is not perfectly symmetrical. The C-Br bond dipole at C5 and the intrinsic dipoles of the ring's C-N bonds will also contribute significantly. It is predicted that the vector sum will result in a substantial net molecular dipole. The dominant vectors from the C≡N and C-O bonds, along with the C-Br bond, will likely create a strong dipole moment pointing roughly towards the region between the C2 and C4 substituents. This high polarity is expected to enhance the molecule's solubility in polar solvents and its potential for strong dipole-dipole interactions with protein binding sites.

Caption: Vector representation of major bond dipoles contributing to the net dipole moment.

Methodologies for Characterization

To validate the predicted properties and fully characterize 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a combination of computational and experimental techniques is required.

Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful, non-destructive method for determining electronic properties and dipole moments with high accuracy.

Protocol: DFT Calculation

  • Structure Optimization: Build the 3D structure of the molecule. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP functional with a 6-311G++(d,p) basis set) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties. This includes the molecular dipole moment, molecular orbital energies (HOMO/LUMO), and the electrostatic potential map, which visualizes electron-rich and electron-deficient regions.

  • NMR Prediction: Employ the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.

G cluster_outputs Outputs start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311G++) start->opt freq Frequency Calculation opt->freq prop Property Calculation freq->prop ir IR Spectrum freq->ir end Validated Data prop->end dipole Dipole Moment prop->dipole esp Electrostatic Potential prop->esp nmr NMR Shifts prop->nmr

Caption: General workflow for computational characterization of the molecule.

Experimental Synthesis and Spectroscopic Analysis

While not the focus of this guide, a plausible synthetic route involves the cyanation of the analogous 2-chloro derivative, 5-Bromo-2-chloro-4-methoxypyrimidine, using a cyanide salt like cuprous(I) cyanide.[5] Following synthesis and purification, experimental validation is crucial.

Protocol: NMR Spectroscopy [4]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

Protocol: Mass Spectrometry [6]

  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • High-Resolution Analysis (HRMS): Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass. This will confirm the elemental composition (C₆H₄BrN₃O) with high accuracy by matching the measured mass and the characteristic isotopic pattern of bromine.

Conclusion and Outlook

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a molecule defined by a sophisticated electronic architecture. The powerful electron-withdrawing capabilities of the cyano and bromo groups, combined with the electron-donating methoxy substituent, create a highly polarized and reactive scaffold. The predicted large dipole moment suggests the molecule will be polar and capable of engaging in significant dipole-dipole interactions, a key feature for molecular recognition in drug design. The insights and protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, characterize, and strategically deploy this promising building block in the development of next-generation therapeutics.

References

  • PubChem. 5-Bromo-4-methoxypyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • El-Gamal, M. I., et al. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ziarani, G. M., et al.
  • Abdelgawad, M. A., et al. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
  • Taylor, R. D., et al. Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Al-Ostath, R. A., et al. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules.
  • Royal Society of Chemistry. Dipole Moments and Solvatochromism of Metal Complexes: Principle Photophysical and Theoretical Approach. Available from: [Link]

  • Al-Warhi, T., et al. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Proteopedia. Dipole moment for 5jtw: CRYSTAL STRUCTURE OF COMPLEMENT C4B RE-REFINED USING IM. Available from: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 5-Bromo-4-methoxypyrimidine-2-carbonitrile: A Hypothetical Exploration of a Novel Kinase Inhibitor

Disclaimer: The following in-depth technical guide is a hypothetical exploration of a plausible mechanism of action for 5-Bromo-4-methoxypyrimidine-2-carbonitrile. As of the date of this document, there is no publicly av...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following in-depth technical guide is a hypothetical exploration of a plausible mechanism of action for 5-Bromo-4-methoxypyrimidine-2-carbonitrile. As of the date of this document, there is no publicly available scientific literature detailing the biological activity of this specific compound. This guide is intended for illustrative purposes to showcase the scientific process of elucidating a compound's mechanism of action for a research and drug development audience.

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the discovery of novel small molecule inhibitors that can selectively target key oncogenic signaling pathways. Pyrimidine-based scaffolds have historically served as a rich source of kinase inhibitors. This guide proposes a hypothetical mechanism of action for the novel compound, 5-Bromo-4-methoxypyrimidine-2-carbonitrile, postulating its role as a potent and selective inhibitor of a fictitious kinase, "Tumor-Associated Kinase 1" (TAK1), a critical node in a hypothetical pro-survival signaling pathway in non-small cell lung cancer (NSCLC).

This document will provide a comprehensive overview of the in vitro studies designed to elucidate this mechanism, from initial target identification and validation to the downstream cellular consequences of TAK1 inhibition. The experimental protocols and data presented herein are representative of a rigorous scientific investigation into a novel therapeutic agent.

Part 1: Target Identification and Validation

The initial phase of characterization involved a series of screening and validation assays to identify and confirm the molecular target of 5-Bromo-4-methoxypyrimidine-2-carbonitrile.

Kinase Panel Screening

To identify the primary molecular target, 5-Bromo-4-methoxypyrimidine-2-carbonitrile was screened against a panel of 400 human kinases at a concentration of 1 µM. The compound exhibited significant inhibitory activity against our hypothetical kinase, TAK1.

Table 1: Kinase Selectivity Profile of 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1 µM)

Kinase TargetPercent Inhibition
TAK1 92%
Kinase X25%
Kinase Y15%
Kinase Z8%
Other 396 Kinases<5%
In Vitro Kinase Inhibition Assay

The inhibitory potency of 5-Bromo-4-methoxypyrimidine-2-carbonitrile against recombinant human TAK1 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by TAK1.

Experimental Protocol: TR-FRET Kinase Inhibition Assay

  • Reagents: Recombinant human TAK1 enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. A serial dilution of 5-Bromo-4-methoxypyrimidine-2-carbonitrile is prepared in a 384-well plate. b. Recombinant TAK1 enzyme and the biotinylated substrate peptide are added to each well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for 60 minutes at room temperature. e. The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and SA-APC) are added. f. After a 30-minute incubation, the plate is read on a TR-FRET-compatible plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 2: In Vitro Inhibitory Potency of 5-Bromo-4-methoxypyrimidine-2-carbonitrile against TAK1

CompoundIC50 (nM)
5-Bromo-4-methoxypyrimidine-2-carbonitrile15.2
Cellular Target Engagement

To confirm that 5-Bromo-4-methoxypyrimidine-2-carbonitrile engages TAK1 within a cellular context, a cellular thermal shift assay (CETSA) was performed in the A549 NSCLC cell line. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: A549 cells are treated with either vehicle (DMSO) or 1 µM 5-Bromo-4-methoxypyrimidine-2-carbonitrile for 2 hours.

  • Heating: The treated cells are harvested, lysed, and the resulting lysate is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: The heated lysates are centrifuged to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble protein fraction is collected, and the levels of soluble TAK1 are assessed by Western blotting using a TAK1-specific antibody.

  • Data Analysis: The melting curve for TAK1 in the presence and absence of the compound is plotted. A shift in the melting curve to a higher temperature indicates target engagement.

Part 2: Elucidation of Downstream Signaling Pathway Modulation

Following target validation, the next step was to delineate the impact of TAK1 inhibition by 5-Bromo-4-methoxypyrimidine-2-carbonitrile on the downstream signaling cascade. Our hypothetical pathway involves TAK1 phosphorylating and activating the transcription factor "Nuclear Factor of Activated T-cells 5" (NFAT5), which in turn promotes the expression of pro-survival genes.

Diagram 1: Hypothetical TAK1 Signaling Pathway

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds TAK1 TAK1 Receptor->TAK1 Activates NFAT5_cyto NFAT5 (inactive) TAK1->NFAT5_cyto Phosphorylates NFAT5_nuc NFAT5 (active) NFAT5_cyto->NFAT5_nuc Translocates DNA DNA NFAT5_nuc->DNA Binds ProSurvivalGenes Pro-survival Genes (e.g., Bcl-2) DNA->ProSurvivalGenes Promotes Transcription Compound 5-Bromo-4-methoxy- pyrimidine-2-carbonitrile Compound->TAK1 Inhibits

Caption: Hypothetical signaling cascade initiated by growth factors, leading to TAK1 activation and subsequent pro-survival gene expression.

Inhibition of Substrate Phosphorylation in Cells

To assess the effect of 5-Bromo-4-methoxypyrimidine-2-carbonitrile on the phosphorylation of TAK1's direct downstream substrate, NFAT5, a Western blot analysis was performed on lysates from treated A549 cells.

Experimental Protocol: Western Blot for Phospho-NFAT5

  • Cell Treatment: A549 cells are serum-starved overnight and then treated with a dose-range of 5-Bromo-4-methoxypyrimidine-2-carbonitrile for 1 hour, followed by stimulation with a growth factor to activate the TAK1 pathway.

  • Lysis and Protein Quantification: Cells are lysed, and the protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-NFAT5 and total NFAT5. A loading control (e.g., GAPDH) is also probed.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Table 3: Densitometric Analysis of Phospho-NFAT5 Levels

TreatmentPhospho-NFAT5 / Total NFAT5 (Relative Units)
Vehicle (DMSO)1.00
5-Bromo-4-methoxypyrimidine-2-carbonitrile (10 nM)0.65
5-Bromo-4-methoxypyrimidine-2-carbonitrile (50 nM)0.21
5-Bromo-4-methoxypyrimidine-2-carbonitrile (200 nM)0.05

Part 3: Cellular Consequences of TAK1 Inhibition

The final phase of the in vitro investigation focused on the phenotypic outcomes of treating NSCLC cells with 5-Bromo-4-methoxypyrimidine-2-carbonitrile, specifically assessing its impact on cell viability and apoptosis.

Anti-proliferative Activity in NSCLC Cell Lines

The effect of the compound on the proliferation of a panel of NSCLC cell lines was evaluated using a standard MTS assay.

Experimental Protocol: MTS Cell Viability Assay

  • Cell Seeding: NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of 5-Bromo-4-methoxypyrimidine-2-carbonitrile for 72 hours.

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for 2 hours.

  • Absorbance Reading: The absorbance at 490 nm is measured using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated.

Table 4: Anti-proliferative Activity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in NSCLC Cell Lines

Cell LineGI50 (nM)
A54945.8
H197562.1
PC-955.7
Induction of Apoptosis

To determine if the observed anti-proliferative activity was due to the induction of programmed cell death, an Annexin V/Propidium Iodide (PI) flow cytometry assay was performed.

Diagram 2: Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow start Seed A549 Cells treatment Treat with Compound (24 hours) start->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry end Quantify Apoptotic Cells flow_cytometry->end

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Introduction: The Strategic Importance of Substituted Pyrimidines Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their prevalence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals, from kinase inhibitors in oncology to antiviral and antibacterial agents, stems from their ability to engage in critical hydrogen bonding and other molecular interactions within biological targets.[2] The precise functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery and development.[3] 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a particularly valuable building block, offering a handle for carbon-carbon bond formation at the C5 position via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached bromine atom, making it a suitable substrate for reactions like the Suzuki-Miyaura coupling.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 5-Bromo-4-methoxypyrimidine-2-carbonitrile. It delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, and provides guidance on troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[5][6] The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for effective troubleshooting and optimization.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-methoxypyrimidine-2-carbonitrile. This is often the rate-determining step.[7] The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitate this step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)L_n-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R'-B(OH)₂ Base PdII_R Ar-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The rationale behind the choice of reagents and conditions is explained to empower the user to make informed decisions and adaptations.

General Considerations and Reagent Selection
  • Catalyst: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands are often highly effective as they promote the oxidative addition and reductive elimination steps.[6][9] Commonly used catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases are most common, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being widely used.[5][10] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, often in combination with water.[5][6] Common choices include dioxane, THF, DMF, and toluene.[5] The addition of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[6]

  • Boronic Acid/Ester: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer improved stability and prevent premature protodeboronation, a common side reaction.[5][11]

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxypyrimidine-2-carbonitrile with a generic arylboronic acid.

Materials:

  • 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 5-Bromo-4-methoxypyrimidine-2-carbonitrile, the arylboronic acid, and the base.[12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial to prevent oxidation and deactivation of the palladium catalyst.[[“]]

  • Catalyst and Solvent Addition: Add the palladium catalyst to the flask, followed by the degassed solvent mixture.[14] Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is important to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[12]

Experimental_Workflow Start Start Setup 1. Reaction Setup: Combine reactants and base in a Schlenk flask. Start->Setup Inert 2. Inert Atmosphere: Evacuate and backfill with Argon (3x). Setup->Inert Add 3. Catalyst & Solvent: Add Pd catalyst and degassed solvent. Inert->Add React 4. Reaction: Heat to 80-100 °C with stirring. Add->React Monitor 5. Monitoring: Track progress by TLC or LC-MS. React->Monitor Workup 6. Workup: Cool, add water, and extract with organic solvent. Monitor->Workup Reaction Complete Purify 7. Purification: Dry, concentrate, and purify by column chromatography. Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: A Comparative Overview

The following table summarizes representative conditions and expected outcomes for the Suzuki-Miyaura coupling of 5-Bromo-4-methoxypyrimidine-2-carbonitrile with various boronic acids. Note that yields are highly dependent on the specific substrate and precise reaction conditions and should be optimized accordingly.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O (10:1)100890-98
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF801675-85
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃THF/H₂O (4:1)851280-90

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere is maintained. Use a fresh bottle of catalyst or a pre-catalyst.[11]
Poor substrate solubilityScreen different solvents or solvent mixtures. Increase the reaction temperature.[11]
Inefficient baseTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.
Protodeboronation Presence of protic sourcesUse anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid.[11]
Homocoupling Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.[11]
Catalyst decompositionUse a more robust ligand or a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, providing access to a diverse range of substituted pyrimidine derivatives.[15] By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful transformation in the synthesis of novel compounds for drug discovery and other scientific endeavors.

References

  • Egorov, M. P., & Neplyuev, V. M. (Year). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Anonymous. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Anonymous. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development.
  • Anonymous. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Chemistry.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Anonymous. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • Anonymous. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.
  • BenchChem. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling. BenchChem.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (n.d.). Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles. BenchChem.
  • Anonymous. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
  • Anonymous. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.

Sources

Application

The Strategic Utility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in the Synthesis of Potent Kinase Inhibitors

Introduction: In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. The aberrant activity of these enzymes is a hallmark of many cancers, dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. The aberrant activity of these enzymes is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. Within this field, the pyrimidine scaffold has been identified as a "privileged structure," owing to its ability to mimic the adenine core of ATP and effectively compete for the ATP-binding site of a wide array of kinases.[1][2] This application note provides a detailed technical guide on the utilization of a highly functionalized pyrimidine building block, 5-Bromo-4-methoxypyrimidine-2-carbonitrile , in the synthesis of potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.

The Pyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrimidine ring system is a fundamental heterocyclic motif found in numerous biologically active molecules, including several FDA-approved kinase inhibitors.[3][4] Its utility stems from the strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions within the hinge region of the kinase active site.[4] The versatility of the pyrimidine core allows for substitution at various positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[5][6]

5-Bromo-4-methoxypyrimidine-2-carbonitrile: A Versatile Building Block

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a trifunctionalized building block that offers a unique combination of reactive sites for the elaboration of complex molecular architectures.

  • The Bromine at C5: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific pockets within the kinase active site.[2][7][8]

  • The Methoxy Group at C4: The electron-donating nature of the methoxy group can influence the electronic properties of the pyrimidine ring and modulate the reactivity of the other positions. Furthermore, it can participate in key interactions with the kinase active site.

  • The Carbonitrile at C2: The nitrile group is a versatile functional group that can be transformed into an amino group, a critical pharmacophore for many kinase inhibitors that often acts as a hydrogen bond donor to the kinase hinge region.

The strategic combination of these functionalities makes 5-Bromo-4-methoxypyrimidine-2-carbonitrile an ideal starting point for the synthesis of a diverse library of potential kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][9][10] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[11] Inhibitors targeting key nodes of this pathway, such as Akt, have shown significant promise in preclinical and clinical studies.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates mTORC1->Downstream Inhibitor Pyrimidine-based Akt Inhibitor Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by a pyrimidine-based Akt inhibitor.

Synthetic Protocol: From Building Block to Potent Kinase Inhibitor

The following section details a representative synthetic route for the preparation of a potent kinase inhibitor starting from 5-Bromo-4-methoxypyrimidine-2-carbonitrile. This protocol is based on established synthetic methodologies for pyrimidine-based kinase inhibitors.

Step 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-methoxypyrimidine

The initial step involves the conversion of the nitrile group at the C2 position to an amino group. This transformation is crucial for establishing the hydrogen-bonding interactions with the kinase hinge region.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent such as a mixture of acetic acid and water.

  • Reduction: Add a reducing agent, for example, zinc dust (excess), in portions while monitoring the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the excess zinc. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-Amino-5-bromo-4-methoxypyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is then utilized in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety. This part of the molecule often extends into a hydrophobic pocket of the kinase active site, contributing to the inhibitor's potency and selectivity.

Synthetic_Workflow Start 5-Bromo-4-methoxy- pyrimidine-2-carbonitrile Intermediate1 2-Amino-5-bromo- 4-methoxypyrimidine Start->Intermediate1 Reduction (e.g., Zn/AcOH) Intermediate2 2-Amino-4-methoxy-5- (hetero)arylpyrimidine Intermediate1->Intermediate2 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Final_Product Final Kinase Inhibitor Intermediate2->Final_Product Buchwald-Hartwig Amination or other functionalization

General synthetic workflow for the preparation of a kinase inhibitor.

Protocol:

  • Reaction Setup: In a microwave vial or a Schlenk flask, combine 2-Amino-5-bromo-4-methoxypyrimidine (1.0 eq.), the desired arylboronic acid or its pinacol ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often accelerate this transformation.[12]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Buchwald-Hartwig Amination

The final step often involves a second cross-coupling reaction, typically a Buchwald-Hartwig amination, to introduce a substituted amine. This moiety can be designed to interact with the solvent-exposed region of the ATP-binding site, further enhancing potency and modulating the inhibitor's physicochemical properties.

Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the product from Step 2, the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][13][14]

  • Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, until completion.

  • Work-up and Purification: The reaction is cooled, quenched, and extracted with an organic solvent. The crude product is purified by column chromatography to yield the final kinase inhibitor.

Data Presentation: Biological Activity of a Representative Kinase Inhibitor

The following table summarizes the in vitro activity of a hypothetical, yet representative, kinase inhibitor synthesized via the described route, targeting the Akt kinase.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, µM)
PYR-INH-01 Akt1150.25
Akt2250.30
Akt3200.28

IC₅₀ values are indicative and represent typical potencies for this class of inhibitors.[15][16]

Conclusion

5-Bromo-4-methoxypyrimidine-2-carbonitrile represents a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its trifunctional nature allows for a modular and efficient synthetic approach to complex molecular architectures. The protocols outlined in this application note provide a robust framework for the development of novel therapeutics targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR cascade. The strategic application of modern cross-coupling methodologies enables the rapid exploration of structure-activity relationships, ultimately facilitating the discovery of next-generation targeted therapies.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Tew, B. Y., Abu N, A. S., & R, A. A. (2022). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology, 13, 819424. [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(26), 3185–3187. [Link]

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Archiv der Pharmazie. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1][9][11]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The IC 50 and K i values measured for selected inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values expressed in (µg/ml) of.... ResearchGate. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology. [Link]

  • Hernandez-Garcia, A., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • De, P., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yufit, D. S., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Introduction & Chemical Challenges The Buchwal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Introduction & Chemical Challenges

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for the construction of aromatic carbon-nitrogen (C–N) bonds in pharmaceutical development[1]. However, the amination of highly functionalized pyrimidines—specifically 5-Bromo-4-methoxypyrimidine-2-carbonitrile —presents a unique matrix of chemical challenges that routinely lead to reaction failure if standard catalytic conditions are applied.

As a Senior Application Scientist, it is critical to understand the causality behind these failures to design a robust protocol:

  • Catalyst Poisoning: 5-Bromopyrimidines possess basic nitrogen atoms within the heteroaromatic ring that can strongly coordinate to the palladium center, leading to off-cycle trapping and irreversible catalyst deactivation[2][3].

  • Competing SNAr Pathways: The presence of the strongly electron-withdrawing 2-carbonitrile group renders the pyrimidine ring highly electrophilic. While this accelerates the initial oxidative addition of the C–Br bond, it makes the 4-methoxy position and the nitrile group highly susceptible to background Nucleophilic Aromatic Substitution (SNAr) or base-mediated degradation[4].

  • Reductive Elimination Bottlenecks: Electron-deficient aryl halides often suffer from slow reductive elimination, allowing side reactions to outcompete product formation[5].

To overcome these hurdles, the catalytic system must be precisely engineered using bulky, electron-rich biarylphosphine ligands and mild, non-nucleophilic bases[6].

Mechanistic Rationale & Pathway Visualization

The successful amination of this substrate relies on the tBuBrettPhos Pd G3 precatalyst system. The extreme steric bulk of the tBuBrettPhos ligand serves a dual purpose: it forces the palladium center into a highly reactive mono-ligated Pd(0) state, and it creates a steric shield that prevents the pyrimidine nitrogens from coordinating to the metal[5][6].

Furthermore, the use of a mild base like Cesium Carbonate (Cs₂CO₃) is non-negotiable. Stronger bases (e.g., NaOtBu or LiHMDS) will rapidly attack the sensitive carbonitrile group or displace the methoxy group, destroying the starting material before the catalytic cycle can complete[2][7].

CatalyticCycle Precat Precatalyst Activation (Pd G3 / tBuBrettPhos) Pd0 Active Pd(0)L Complex Precat->Pd0 Base / Heat OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 5-Bromo-4-methoxypyrimidine -2-carbonitrile Poison Catalyst Poisoning (Pyrimidine Coordination) Pd0->Poison Off-Cycle Trapping (If ligand is too small) AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim - CsBr - HCO3- RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrimidine Product RedElim->Product Product Release

Catalytic cycle and off-cycle trapping pathways for the Buchwald-Hartwig amination.

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality between reagent selection and reaction outcome.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100< 5%Complete substrate degradation. Strong base (NaOtBu) attacks the electrophilic nitrile and methoxy groups[1].
2Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10035%Sluggish reductive elimination; competitive SNAr side reactions observed due to prolonged heating[5].
3Pd₂(dba)₃BrettPhosK₃PO₄t-AmylOH9068%Good conversion, but partial off-cycle catalyst trapping by the unhindered pyrimidine nitrogens[2][3].
4 tBuBrettPhos Pd G3 tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 80 94% Optimal. Bulky ligand prevents trapping; G3 precatalyst ensures rapid activation; mild base preserves functional groups[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes a quality control (QC) checkpoint to ensure experimental integrity before proceeding.

Preparation of the Reaction Environment
  • Equipment Prep: Flame-dry a 10 mL Schlenk tube or a specialized microwave reaction vial equipped with a PTFE-lined silicone septum and a magnetic stir bar.

  • Atmosphere Control: Connect the vessel to a Schlenk manifold. Perform three cycles of high-vacuum evacuation followed by backfilling with ultra-high purity Argon.

    • Validation Checkpoint 1: The system must hold a static vacuum of < 0.1 mbar for at least 60 seconds. Failure indicates a micro-leak, which will lead to rapid oxidation of the Pd(0) species and reaction failure.

Reagent Charging
  • Briefly remove the septum under a positive flow of Argon and charge the vessel with:

    • 5-Bromo-4-methoxypyrimidine-2-carbonitrile: 107 mg (0.50 mmol, 1.0 equiv)

    • Amine Nucleophile (e.g., Morpholine): 52 µL (0.60 mmol, 1.2 equiv) (Note: If using a solid amine, add it during this step. Liquid amines should be added via microsyringe after solvent addition).

    • tBuBrettPhos Pd G3: 17.1 mg (0.02 mmol, 4 mol%)

    • Anhydrous Cs₂CO₃: 244 mg (0.75 mmol, 1.5 equiv)

  • Replace the septum and perform one final evacuate/backfill cycle.

Solvent Addition & Degassing
  • Add 2.5 mL of anhydrous, rigorously degassed 1,4-Dioxane via syringe to achieve a substrate concentration of 0.2 M.

  • Sparge the heterogeneous mixture with Argon for 5 minutes using a long stainless-steel needle.

    • Causality: Dissolved oxygen is the primary cause of premature catalyst death in Buchwald-Hartwig aminations[1]. Sparging removes residual O₂ from the solvent matrix.

Reaction Execution
  • Place the sealed vial into a pre-heated aluminum heating block set to 80 °C .

  • Stir vigorously (800–1000 rpm) for 4 to 12 hours.

    • Causality: Cs₂CO₃ is completely insoluble in 1,4-Dioxane. High-shear stirring is mandatory to ensure adequate solid-liquid mass transfer for the deprotonation step[3].

    • Validation Checkpoint 2: Within 15 minutes of heating, the reaction mixture should transition from a pale yellow suspension to a deep red/brown color, indicating the successful generation of the active Pd(0)L complex.

In-Process Monitoring & Quality Control
  • After 4 hours, halt stirring, allow the inorganic salts to settle, and withdraw a 5 µL aliquot via microsyringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze.

    • Validation Checkpoint 3 (Crucial): Analyze the mass spectra. You must observe the disappearance of the starting material peak (m/z ~214/216). Look specifically for the product mass[M+H]⁺. If a mass corresponding to [M - OCH₃ + Amine] is observed, it indicates that background SNAr at the 4-position is outcompeting the palladium cycle. If this occurs, verify catalyst integrity and ensure the temperature does not exceed 80 °C.

Work-up and Isolation
  • Cool the reaction mixture to ambient temperature.

  • Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to yield the analytically pure aminated pyrimidine carbonitrile.

References

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications |2

  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions | Benchchem | 4

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | NIH / MIT Open Access Articles |6

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides | MIT Open Access Articles | 5

  • Buchwald–Hartwig amination | Wikipedia | 1

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS | Purdue University | 7

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine | Benchchem | 3

Sources

Application

Step-by-step reduction of the 2-carbonitrile group in 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Introduction & Strategic Overview The functionalization of highly substituted pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. When working with 5-Bromo-4-methoxypyrimidine-2-carbonitrile , researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The functionalization of highly substituted pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. When working with 5-Bromo-4-methoxypyrimidine-2-carbonitrile , researchers face a classic chemoselectivity challenge: reducing the 2-carbonitrile group without triggering the hydrodehalogenation (cleavage) of the 5-bromo substituent.

Standard catalytic hydrogenation (e.g., H2​ over Pd/C) is contraindicated here, as it will rapidly reduce the aryl bromide. To circumvent this, this application note details two field-proven, highly selective reduction pathways:

  • Reduction to the Primary Amine via Cobalt Boride catalysis ( NaBH4​/CoCl2​ ).

  • Reduction to the Aldehyde via Diisobutylaluminum hydride (DIBAL-H).

Mechanistic Insights & Causality (E-E-A-T)

The Amine Pathway: Cobalt Boride Catalysis

As demonstrated by Heinzman and Ganem , the addition of sodium borohydride to cobalt(II) chloride in methanol instantly generates a finely divided, black precipitate of cobalt boride ( Co2​B ). This transition-metal boride acts as a heterogeneous catalyst. The nitrile nitrogen coordinates to the Co2​B surface, which activates the C≡N bond for rapid hydride transfer from the bulk NaBH4​ in solution. Because the reduction occurs via surface coordination rather than standard oxidative addition, the aryl bromide remains completely untouched.

The Aldehyde Pathway: Aluminum Imine Arrest

Pioneered by Miller et al. and comprehensively reviewed by Winterfeldt , DIBAL-H acts as a bulky, electrophilic reducing agent. At strictly controlled cryogenic temperatures (-78 °C), DIBAL-H coordinates to the nitrile and delivers exactly one hydride. This forms a stable aluminum imine intermediate that resists further reduction. Upon the addition of an aqueous quenching agent, this intermediate rapidly hydrolyzes to yield the corresponding aldehyde.

ReactionPathways SM 5-Bromo-4-methoxypyrimidine- 2-carbonitrile Amine (5-Bromo-4-methoxypyrimidin- 2-yl)methanamine SM->Amine NaBH4, CoCl2 MeOH, 0 °C to RT (Amine Pathway) Aldehyde 5-Bromo-4-methoxypyrimidine- 2-carbaldehyde SM->Aldehyde DIBAL-H THF, -78 °C (Aldehyde Pathway)

Fig 1: Chemoselective reduction pathways for 5-Bromo-4-methoxypyrimidine-2-carbonitrile.

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields for both methodologies, providing a quick-reference guide for bench scientists.

ParameterMethod A: Primary Amine SynthesisMethod B: Aldehyde Synthesis
Target Product (5-Bromo-4-methoxypyrimidin-2-yl)methanamine5-Bromo-4-methoxypyrimidine-2-carbaldehyde
Primary Reagents NaBH4​ (5.0 eq), CoCl2​⋅6H2​O (0.5 eq)DIBAL-H (1.2 eq, 1.0 M in Toluene/Hexane)
Solvent System Methanol (MeOH), AnhydrousTetrahydrofuran (THF), Anhydrous
Temperature Profile 0 °C (Addition) 20 °C (Reaction)-78 °C (Strictly maintained)
Reaction Time 2 - 4 hours1 - 2 hours
Active Intermediate Cobalt Boride ( Co2​B ) Surface ComplexTetrahedral Aluminum Imine Complex
Expected Yield 75 - 85%70 - 80%

Experimental Protocols

Protocol A: Reduction to (5-Bromo-4-methoxypyrimidin-2-yl)methanamine

This protocol utilizes a self-validating visual cue: the formation of the black Co2​B precipitate confirms the active catalyst has been generated.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-methoxypyrimidine-2-carbonitrile (1.0 eq) and Cobalt(II) chloride hexahydrate ( CoCl2​⋅6H2​O , 0.5 eq) in anhydrous methanol (0.1 M relative to substrate).

  • Cooling: Submerge the flask in an ice-water bath and allow the pink/purple solution to cool to 0 °C for 10 minutes.

  • Hydride Addition (Critical Step): Weigh out Sodium Borohydride ( NaBH4​ , 5.0 eq). Add the NaBH4​ portionwise over 15-20 minutes.

    • Causality Note: The reaction of NaBH4​ with methanol is exothermic and evolves H2​ gas. Portionwise addition prevents the reaction from boiling over. A black precipitate ( Co2​B ) will immediately form.

  • Reaction: Remove the ice bath and allow the heterogeneous black suspension to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC (eluting with 10% MeOH in DCM).

  • Quenching & Filtration: Once the starting material is consumed, quench the reaction carefully with saturated aqueous NH4​Cl . Stir for 10 minutes. Filter the entire mixture through a tightly packed pad of Celite to remove the finely divided cobalt boride. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc) and Methanol.

    • Causality Note: Failing to filter through Celite will result in intractable, black emulsions during the liquid-liquid extraction phase.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude primary amine.

Workflow Step1 1. Dissolve Substrate + CoCl2 in MeOH Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add NaBH4 (Portionwise) Observe Black Co2B Precipitate Step2->Step3 Step4 4. Stir at RT (2-4 h) Monitor via LC-MS Step3->Step4 Step5 5. Quench with NH4Cl (aq) Filter through Celite Step4->Step5 Step6 6. Extract (EtOAc) & Purify (Column) Step5->Step6

Fig 2: Step-by-step workflow for the cobalt boride-catalyzed reduction to the primary amine.

Protocol B: Reduction to 5-Bromo-4-methoxypyrimidine-2-carbaldehyde

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-bromo-4-methoxypyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Submerge the flask in a Dry Ice/Acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • DIBAL-H Addition: Using a syringe pump or careful dropwise manual addition, add DIBAL-H (1.2 eq, 1.0 M solution in toluene) down the inner wall of the flask over 15 minutes. Maintain the internal temperature below -70 °C to prevent over-reduction.

  • Reaction: Stir the mixture at -78 °C for 1 to 2 hours. Monitor via TLC (using an aliquot quenched into EtOAc/Water).

  • Rochelle's Salt Quench (Critical Step): Quench the reaction at -78 °C by adding EtOAc (5 mL) followed immediately by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

    • Causality Note: Aluminum salts form thick, gelatinous emulsions in water. Rochelle's salt acts as a bidentate chelator, trapping the aluminum ions and breaking the emulsion into two clear, easily separable phases.

  • Hydrolysis & Extraction: Remove the cooling bath and stir the biphasic mixture vigorously at room temperature for 1-2 hours until the layers are completely distinct. Separate the phases, extract the aqueous layer with EtOAc (2x), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the crude aldehyde.

References

  • Heinzman, S. W.; Ganem, B. "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 1982, 104 (24), 6801-6802. URL:[Link]

  • Miller, A. E. G.; Biss, J. W.; Schwartzman, L. H. "Reductions with Dialkylaluminum Hydrides." The Journal of Organic Chemistry, 1959, 24 (5), 627-630. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 5-Bromo-4-methoxypyrimidine-2-carbonitrile during cross-coupling

Preventing Debromination of 5-Bromo-4-methoxypyrimidine-2-carbonitrile Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the late-stage functionalization of highly electron-deficient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preventing Debromination of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the late-stage functionalization of highly electron-deficient heterocycles: the hydrodehalogenation (debromination) of 5-Bromo-4-methoxypyrimidine-2-carbonitrile during palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings).

As a highly electron-deficient aryl halide, this substrate is notoriously prone to yielding the des-bromo byproduct (4-methoxypyrimidine-2-carbonitrile) instead of the desired cross-coupled product. This guide provides the mechanistic causality behind this failure mode and field-proven protocols to engineer it out of your synthetic route.

Mechanistic Insight: The Causality of Debromination

5-Bromo-4-methoxypyrimidine-2-carbonitrile features a pyrimidine core that is strongly deactivated by the 2-carbonitrile (-CN) group. Because of this extreme electron deficiency, the initial oxidative addition of Pd(0) into the C-Br bond is exceptionally fast.

However, the resulting Ar-Pd(II)-Br intermediate is highly electrophilic and stable . If the subsequent transmetalation step is kinetically sluggish, this intermediate accumulates and acts as a thermodynamic sink. During its extended lifetime, it becomes highly vulnerable to side reactions. If any hydrogen donors are present in the microenvironment (e.g., alcohol solvents, alkoxide bases, or adventitious water), the complex undergoes ligand exchange, followed by β -hydride elimination to form an Ar-Pd(II)-H species. Rapid reductive elimination then ejects the debrominated byproduct[1].

Mechanism Pd0 Pd(0)Lₙ Catalyst PdII Ar-Pd(II)-Br (Electrophilic Intermediate) Pd0->PdII Oxidative Addition ArBr 5-Bromo-4-methoxypyrimidine- 2-carbonitrile ArBr->PdII Trans Transmetalation (Fast with XPhos/K₃PO₄) PdII->Trans Optimized Pathway Hydride Hydride Source (Alcohols, Alkoxides, H₂O) PdII->Hydride Slow Transmetalation Desired Cross-Coupled Product (Desired) Trans->Desired Reductive Elimination PdIIH Ar-Pd(II)-H (Hydride Intermediate) Hydride->PdIIH β-Hydride Elimination Undesired Ar-H (Debrominated Byproduct) PdIIH->Undesired Reductive Elimination

Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation pathways.

Troubleshooting FAQs

Q1: Why am I seeing mostly 4-methoxypyrimidine-2-carbonitrile (des-bromo byproduct) instead of my Suzuki product? A1: Your reaction conditions likely contain a hydride source, and your transmetalation step is too slow. Solvents like ethanol or methanol, and bases like sodium tert-butoxide, readily undergo deprotonation and β -hydride elimination to transfer a hydride to the palladium center[2]. Actionable Fix: Strictly eliminate alcohols. Switch to aprotic solvents (e.g., 1,4-dioxane, toluene, or CPME) and use non-hydride-donating inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃[3].

Q2: I am using an aprotic solvent, but debromination still occurs. What is the role of the ligand? A2: Standard ligands like PPh₃ or dppf often fail with highly electron-deficient pyrimidines because they do not sufficiently accelerate the transmetalation or reductive elimination steps. A slow catalytic cycle increases the lifetime of the Pd(II) intermediate, allowing even the phosphine ligand itself or trace water to act as a hydrogen source[1]. Actionable Fix: Upgrade to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Pre-catalysts like XPhos Pd G2 or G3 are highly recommended, as they generate the active Pd(0) species efficiently without requiring harsh reduction conditions, effectively suppressing debromination[4].

Q3: How does water affect this specific coupling? A3: While a small amount of water is often required in Suzuki-Miyaura couplings to activate the boronic acid (forming the reactive boronate complex), excess water is detrimental. Water can hydrolyze the Pd-halide bond or react with phosphines to form phosphonium salts, ultimately transferring a proton/hydride to the palladium center and driving hydrodehalogenation[1]. Actionable Fix: Keep water stoichiometry strictly controlled (e.g., a 10:1 ratio of Dioxane:H₂O) or rely on completely anhydrous conditions using fluoride bases (e.g., CsF) to activate the boronic acid if the substrate is highly sensitive.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the distribution of desired product versus debromination for electron-deficient bromopyrimidines.

Condition SetSolvent SystemBaseCatalyst / LigandTemp (°C)Yield (%)Debromination (%)
Standard (Unoptimized) EtOH / H₂ONa₂CO₃Pd(PPh₃)₄80< 15%> 80%
Alkoxide Base TolueneNaOtBuPd₂(dba)₃ / PPh₃80< 10%> 85%
Aprotic Shift 1,4-DioxaneK₃PO₄Pd(dppf)Cl₂9045%35%
Optimized (Buchwald) 1,4-DioxaneK₃PO₄XPhos Pd G2 / XPhos 60> 90% < 2%
Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing a highly active pre-catalyst (XPhos Pd G2) and strictly controlling the hydride sources, the kinetic pathway is forcefully directed toward transmetalation, starving the debromination pathway.

Reagents & Materials:

  • Aryl Halide: 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)

  • Base: K₃PO₄ (Anhydrous, finely milled, 3.0 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Ligand: XPhos (2.0 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (4.0 mL, rigorously degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 5-Bromo-4-methoxypyrimidine-2-carbonitrile, the boronic acid, anhydrous K₃PO₄, XPhos Pd G2, and XPhos.

  • Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum. Add anhydrous 1,4-Dioxane via syringe. Sparge the mixture with argon for 10 minutes to remove dissolved oxygen, which can degrade the phosphine ligand and stall the catalytic cycle.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block set to 60 °C. Note: Keeping the temperature at 60 °C rather than 100 °C minimizes the thermodynamic driving force for side reactions while the highly active XPhos catalyst maintains a rapid cross-coupling rate.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You should observe the mass of the desired product. The presence of a peak corresponding to[M-Br+H]⁺ (m/z ~ 136 for the des-bromo pyrimidine) indicates moisture intrusion or base degradation. If debromination is < 2%, the system is validated.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic base and palladium black, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: ACS Publications (Organometallics) URL:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Publishing (Catalysis Science & Technology) URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one Source: RSC Publishing (RSC Advances) URL:[Link]

Sources

Optimization

Troubleshooting low solubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in DMSO

Technical Support Center: Troubleshooting Solubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in DMSO Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized heterocyclic compounds. 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a classic example of a "brick dust" molecule. Despite its relatively low molecular weight, its rigid planar pyrimidine core, coupled with a highly polarizable bromine atom and a strongly electron-withdrawing carbonitrile group, results in massive crystal lattice energy.

This guide provides field-proven, mechanistically grounded strategies to overcome the thermodynamic and kinetic solubility barriers of this compound in Dimethyl Sulfoxide (DMSO).

Part 1: Troubleshooting Workflow

G Start Compound Insoluble in 100% DMSO CheckWater Is DMSO Fresh & Anhydrous? Start->CheckWater FreshDMSO Use fresh anhydrous DMSO (<0.1% H2O) CheckWater->FreshDMSO No Kinetic Apply Kinetic Energy (Sonicate + 40°C) CheckWater->Kinetic Yes FreshDMSO->Kinetic Success1 Store in Aliquots (Avoid Freeze-Thaw) Kinetic->Success1 Dissolves CoSolvent Modify Solvent System (Add DMF, NMP, or PEG) Kinetic->CoSolvent Fails Success2 Proceed to Assay (Monitor Precipitation) CoSolvent->Success2 Dissolves Amorphous Formulate as Amorphous Solid Dispersion CoSolvent->Amorphous Fails

Decision tree for troubleshooting DMSO solubility of rigid pyrimidine derivatives.

Part 2: Quantitative Data & Physicochemical Profiling

Before troubleshooting, we must understand the molecule's thermodynamic profile. The table below outlines the physicochemical properties driving the insolubility of 5-Bromo-4-methoxypyrimidine-2-carbonitrile.

PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 214.02 g/mol Low MW generally favors solubility, indicating the issue lies in intermolecular forces rather than size [1].
Structural Planarity High (sp² hybridized)Allows for tight π−π stacking in the solid state, drastically increasing the energy required to break the crystal lattice [1].
Hydrogen Bond Donors 0Cannot donate H-bonds to the oxygen atom of DMSO.
Hydrogen Bond Acceptors 4 (N, N, O, N)Competes for interactions, but lack of donors limits optimal solvation by aprotic solvents.
Rotatable Bonds 1 (-OCH₃)High rigidity reduces the entropy of dissolution ( ΔSdiss​ ), making the process thermodynamically unfavorable [1].

Part 3: Frequently Asked Questions & Causality (The "Why")

Q1: Why does 5-Bromo-4-methoxypyrimidine-2-carbonitrile resist dissolution even in 100% DMSO? A1: The resistance is rarely about lipophilicity and almost entirely about crystal packing energy. The planar pyrimidine ring allows for tight π−π stacking, while the carbonitrile (-C N) and methoxy (-OCH 3​ ) groups establish strong intermolecular dipole-dipole interactions. DMSO must break these solid-state bonds to solvate the molecule. If the energy required to disrupt the crystal lattice exceeds the solvation energy provided by DMSO, the compound remains insoluble [1].

Q2: My compound dissolved initially, but precipitated after a few days in the freezer. Why? A2: This is a classic symptom of water contamination combined with freeze-thaw stress. DMSO is intensely hygroscopic. When a DMSO stock is opened to the atmosphere, it rapidly absorbs ambient moisture. Water molecules form strong hydrogen-bonded complexes with DMSO (the 1DMSO:1H2​O complex), which drastically reduces the solvent's capacity to interact with your hydrophobic pyrimidine derivative [2]. Furthermore, freezing the solution forces the compound into a supersaturated state, often nucleating the formation of a lower-energy, highly insoluble crystalline polymorph [4].

Q3: Can I just heat the solution to boiling to force it into solution? A3: No. While dissolution is an endothermic process and heating provides the kinetic energy to overcome the lattice enthalpy, excessive heat (>60°C) risks degrading the compound. The carbonitrile group can be sensitive to hydrolysis if trace water is present. Instead, we rely on acoustic cavitation (sonication) to provide localized heat and pressure gradients without raising the bulk temperature to destructive levels [4].

Q4: When I dilute my DMSO stock into my aqueous assay buffer, the compound immediately "crashes out." How do I fix this? A4: You are exceeding the compound's kinetic solubility limit in water. When the DMSO diffuses into the aqueous phase, the highly hydrophobic pyrimidine core is exposed to water, prompting rapid aggregation. To prevent this, you must lower the polarity of the transition phase by utilizing co-solvents (like PEG-400) or surfactants (like Tween-20) to create localized hydrophobic pockets (micelles) that keep the compound in solution[3] [5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a Kinetically Stable Anhydrous DMSO Stock

Objective: To maximize kinetic dissolution while preventing moisture-induced reprecipitation.

  • Equilibration: Allow the sealed vial of 5-Bromo-4-methoxypyrimidine-2-carbonitrile and a fresh, sealed bottle of anhydrous DMSO (<0.1% water) to reach room temperature in a desiccator. Causality: Opening cold vials causes immediate condensation of atmospheric moisture into the sample.

  • Weighing: Weigh the desired mass into a sterile, dry amber glass vial. (Avoid plastics, as DMSO can leach plasticizers over time).

  • Solvent Addition: Add anhydrous DMSO to achieve a conservative target concentration (e.g., 10 mM).

  • Cavitation (Sonication): Place the vial in a bath sonicator for 10–15 minutes. Monitor the water bath temperature; do not let it exceed 40°C. Causality: Sonication provides the mechanical energy required to shatter the crystal lattice without causing thermal degradation.

  • Validation Check (Self-Validating Step): Remove the vial and let it sit undisturbed at room temperature for 2 hours. Visually inspect against a light source.

    • If clear: You have achieved a stable solution. Proceed to aliquot into single-use volumes and store at -20°C.

    • If precipitation reoccurs: Your target concentration exceeds the thermodynamic solubility limit. You must either dilute the stock further or switch to a stronger co-solvent system (e.g., 1:1 DMSO:DMF).

Protocol 2: Aqueous Assay Dilution (Preventing "Crash Out")

Objective: To transition the compound from 100% DMSO to an aqueous assay buffer without triggering aggregation.

  • Intermediate Dilution: Do not pipette the 100% DMSO stock directly into your final aqueous buffer. Instead, prepare an intermediate dilution using a co-solvent. Mix 1 volume of your DMSO stock with 1 volume of 20% Tween-20 (in diH₂O) or 10% PEG-400 [5].

  • Vortexing: Vortex vigorously for 60 seconds to ensure the surfactant encapsulates the pyrimidine molecules.

  • Final Addition: Add the intermediate solution dropwise to your final assay buffer under continuous stirring. Ensure the final DMSO concentration remains below your assay's tolerance limit (typically <2%).

  • Validation Check (Self-Validating Step): Measure the absorbance of the final assay plate at 600 nm (nephelometry) before adding biological reagents. An absorbance significantly higher than the blank indicates micro-precipitation (crashing out), meaning the kinetic solubility in the aqueous phase has been breached. If this occurs, you must lower the final compound concentration.

Part 5: References

  • López-Pacheco, A. P., et al. Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • National Institutes of Health (PMC). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oldenburg, K., et al. Samples in DMSO: What an end user needs to know. Ziath / LRIG. Available at: [Link]

  • Stefansson, S., et al. How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]

Troubleshooting

Technical Support Center: Improving Regioselectivity in Substitution Reactions with 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Welcome to the technical support resource for researchers and drug development professionals working with 5-Bromo-4-methoxypyrimidine-2-carbonitrile. This guide provides in-depth answers to common questions and troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers and drug development professionals working with 5-Bromo-4-methoxypyrimidine-2-carbonitrile. This guide provides in-depth answers to common questions and troubleshooting strategies for controlling regioselectivity in substitution reactions involving this versatile synthetic building block.

Introduction: Understanding the Reactivity Landscape

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a polysubstituted heterocycle where the electronic properties of each substituent create a nuanced reactivity profile. The pyrimidine core is inherently electron-deficient, making it susceptible to nucleophilic attack.[1] However, the substituents—a C2-carbonitrile (strongly electron-withdrawing), a C4-methoxy group (electron-donating), and a C5-bromo group (electron-withdrawing and a leaving group for cross-coupling)—dictate the specific course of substitution reactions. Mastering regioselectivity requires understanding the interplay between these groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Bromo-4-methoxypyrimidine-2-carbonitrile for substitution reactions?

A1: The molecule presents two primary, electronically distinct sites for substitution, and the choice of reaction conditions is paramount to achieving selectivity.

  • C5-Bromo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille). The carbon-bromine bond is significantly more reactive in these transformations than the carbon-chlorine bond, and vastly more reactive than the carbon-methoxy bond.[2][3] This site is the preferred choice for introducing new carbon-carbon or carbon-nitrogen bonds.

  • C4-Methoxy Position: This site is susceptible to nucleophilic aromatic substitution (SNAr) , where the methoxy group acts as a leaving group. However, the electron-donating nature of the methoxy group deactivates this position for nucleophilic attack compared to a halogen substituent.[2] Therefore, displacing the methoxy group typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than substitution on a corresponding 4-chloropyrimidine.

Q2: I want to perform a Suzuki coupling. Which position will react, and why?

A2: The Suzuki coupling will occur exclusively at the C5-bromo position . The mechanism of palladium-catalyzed cross-coupling reactions involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The reactivity order for this step is generally C-I > C-Br > C-Cl.[2] The C-Br bond at the C5 position is therefore the only viable site for the reaction, leaving the C4-methoxy and C2-nitrile groups intact.[2][4]

Q3: My attempt to displace the C4-methoxy group with an amine (SNAr) resulted in recovered starting material. What is going wrong?

A3: This is a common challenge. Several factors contribute to the low reactivity of the C4-methoxy group in SNAr reactions:

  • Poor Leaving Group: Methoxide is a stronger base and thus a poorer leaving group than a halide ion (e.g., Cl⁻).

  • Electronic Deactivation: The methoxy group is electron-donating by resonance, which increases the electron density at the C4 position, making it less electrophilic and less susceptible to attack by nucleophiles.[2]

  • Suboptimal Conditions: SNAr reactions often require elevated temperatures to proceed efficiently.[5] If the reaction is run at room temperature or slightly elevated temperatures, it may not reach the necessary activation energy.

To improve the outcome, consider increasing the reaction temperature significantly (e.g., >100 °C in a high-boiling solvent like DMF or DMSO) or using a much stronger nucleophile.[6] If these methods fail, a multi-step approach may be necessary: first, cleave the methyl ether to reveal the hydroxypyrimidine, then convert the hydroxyl into a better leaving group (e.g., a chloride via POCl₃ or a triflate).[1]

Q4: Is it possible to achieve substitution at the C6 position?

A4: Substitution at the C6 position would require a C-H activation strategy. While challenging, such transformations are an active area of research in heterocyclic chemistry. These reactions typically require specific directing groups and transition-metal catalysts (e.g., Pd, Rh, Ru) under specialized conditions. Standard SNAr or cross-coupling conditions will not result in substitution at the C6 position.

Troubleshooting Guides

Problem 1: Low Yield or Poor Selectivity in C5-Position Cross-Coupling

You are attempting a Suzuki or Buchwald-Hartwig reaction at the C5-bromo position but observe a low yield of the desired product, significant starting material, or formation of side products.

Possible Cause Explanation Recommended Solution
Inactive Catalyst The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to oxidation and loss of activity.Use a fresh source of catalyst. Consider using a more air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3]
Inappropriate Base or Solvent The choice of base and solvent is critical for both the transmetalation and reductive elimination steps. An incorrect choice can stall the catalytic cycle.For Suzuki, a common system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or toluene/water.[3][4] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
Reaction Temperature Too Low/High The reaction may be too slow at lower temperatures. Excessively high temperatures can lead to catalyst decomposition or undesired side reactions.Monitor the reaction by TLC or LC-MS to track progress.[5] Gradually increase the temperature if the reaction is sluggish. A typical range for Suzuki coupling is 80-110 °C.[4]
Ligand Issues (for Buchwald-Hartwig) The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.Screen a panel of common Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate and amine coupling partner.
Problem 2: Failure to Displace the C4-Methoxy Group via SNAr

You are attempting to substitute the C4-methoxy group with a nucleophile (e.g., an amine or thiol) but only recover the starting material.

Possible Cause Explanation Recommended Solution
Insufficiently Reactive Nucleophile The nucleophile may not be strong enough to attack the electron-rich C4 position and displace the methoxide leaving group.If using a neutral nucleophile like an amine, add a non-nucleophilic base to deprotonate it in situ or use the pre-formed salt. For alcohols, deprotonate with a strong base like NaH to form the more reactive alkoxide.[6]
Reaction Conditions Too Mild As discussed in the FAQ, displacing a methoxy group requires more energy than displacing a halide.Use a high-boiling point, polar aprotic solvent such as DMSO, DMF, or NMP to allow for higher reaction temperatures (>120 °C).[6] Microwave irradiation can also be effective for accelerating these reactions.
Leaving Group Inactivity Methoxide is inherently a poor leaving group.Consider an alternative synthetic route. Cleave the methyl ether (e.g., with BBr₃ or TMSI) to form the pyrimidone. The pyrimidone can then be converted to a 4-chloropyrimidine using POCl₃ or (COCl)₂, which is a much more reactive substrate for SNAr.[1]

Visual Guides & Workflows

G start Goal: Substitute which position? c5 C5 Position start->c5 c4 C4 Position start->c4 pd_coupling Strategy: Palladium-Catalyzed Cross-Coupling c5->pd_coupling snar Strategy: Nucleophilic Aromatic Substitution (SNAr) c4->snar suzuki e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Stille pd_coupling->suzuki Examples harsh_snar Option 1: Harsh Conditions (High Temp, Strong Nu⁻) snar->harsh_snar two_step Option 2: Two-Step Route (Demethylate -> Activate -> Substitute) snar->two_step

Caption: Decision tree for selecting a reaction strategy.

G start Problem: Low yield in C5 Suzuki Coupling check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are reagents (base, boronic acid) and solvent pure and dry? check_inert->check_reagents Yes solution Solution Found or Yield Improved check_inert->solution No, Fix Setup check_catalyst Is the Pd catalyst fresh and from a reliable source? check_reagents->check_catalyst Yes check_reagents->solution No, Purify/Replace check_temp Is the temperature optimal? (e.g., 80-110 °C) check_catalyst->check_temp Yes check_catalyst->solution No, Use Fresh Catalyst check_temp->solution Yes, Problem Solved check_temp->solution No, Optimize Temp

Caption: Troubleshooting workflow for a C5 Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position

This protocol describes a typical procedure for coupling an arylboronic acid at the C5 position.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ and a suitable ligand.[3]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[3]

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position

This protocol provides a general method for introducing an amine at the C5 position.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.5-3 mol%) if not using a precatalyst. Add the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon three times.

  • Reactant Addition: Add 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.[3]

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often between 80-110 °C). Monitor the reaction by TLC or LC-MS.[3]

  • Work-up and Isolation: After completion, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.[3] Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • BenchChem. (2025).
  • (n.d.). Pyrimidines. University of Liverpool.
  • BenchChem. (2025).
  • ECHEMI. (2017).

Sources

Optimization

Technical Support Center: Avoiding Nitrile Hydrolysis in 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Welcome to the Technical Support Center for handling highly electrophilic heteroaryl nitriles. 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a versatile but exceptionally sensitive building block in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly electrophilic heteroaryl nitriles. 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a versatile but exceptionally sensitive building block in drug development. This guide provides field-proven troubleshooting strategies to prevent the unwanted hydrolysis of the C2-nitrile group during synthesis, purification, and storage.

The Mechanistic Root Cause: Why Does It Hydrolyze?

To prevent degradation, you must first understand the causality behind the molecule's reactivity. The C2 position of a pyrimidine ring is flanked by two electronegative nitrogen atoms, creating a severe electron deficiency. When a nitrile group is attached here, its carbon atom becomes highly susceptible to nucleophilic attack.

The addition of the 5-bromo group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) via inductive electron withdrawal, exacerbating this electrophilicity [1]. Under standard aqueous basic conditions, hydroxide ions rapidly attack the nitrile carbon, forming an imidic acid intermediate that tautomerizes into a primary amide (an M+18 mass shift) [2, 3].

G N1 5-Bromo-4-methoxy pyrimidine-2-carbonitrile N2 Aqueous Base / Heat (e.g., Na2CO3, H2O) N1->N2 Standard Conditions N6 Anhydrous Conditions (e.g., CsF, Dioxane) N1->N6 Modified Protocol N3 Hydroxide Attack at C2 (Imidate Intermediate) N2->N3 OH- attack N4 Tautomerization & Protonation N3->N4 N5 Primary Amide (Hydrolysis Product) N4->N5 Degradation N7 Intact Nitrile (Successful Coupling) N6->N7 Preservation

Degradation pathway of C2-nitrile via base-catalyzed hydrolysis versus anhydrous preservation.

Frequently Asked Questions (FAQs)

Q: Why does my nitrile completely disappear during a standard Suzuki-Miyaura coupling? A: Standard Suzuki couplings rely on aqueous bases (like Na₂CO₃ or K₂CO₃ in water/toluene/ethanol). At elevated temperatures (80–100 °C), the hydroxide ions generated in situ act as strong nucleophiles, completely hydrolyzing the C2-nitrile to the primary amide or carboxylic acid [2]. You must switch to strictly anhydrous conditions to preserve the functional group.

Q: Can I use methanol or ethanol during the workup or column chromatography? A: No. Aliphatic alcohols can act as nucleophiles. In the presence of trace acid (from silica gel) or base, methanol will attack the highly electrophilic nitrile to form a methyl imidate. Always use non-nucleophilic solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Acetone.

Q: How should I store 5-Bromo-4-methoxypyrimidine-2-carbonitrile? A: Store it under an inert atmosphere (Argon or N₂) at 2–8 °C. Ambient humidity in the air is sufficient to cause slow degradation over months.

Quantitative Stability Data

To highlight the importance of condition selection, the table below summarizes the survival rate of the nitrile group under various cross-coupling environments.

Reaction ConditionSolvent SystemBaseTemperatureNitrile Survival (%)Primary Amide (%)
Standard SuzukiPhMe/EtOH/H₂ONa₂CO₃80 °C< 5%> 90%
Mild AqueousTHF/H₂OK₂CO₃60 °C30%65%
Anhydrous PhosphateTolueneK₃PO₄90 °C88%5%
Anhydrous Fluoride1,4-DioxaneCsF80 °C> 95% < 2%

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Cross-Coupling

Causality: By replacing aqueous carbonate with anhydrous Cesium Fluoride (CsF), we provide the necessary basicity and fluorophilicity to activate the boronic acid without introducing the highly nucleophilic hydroxide ion. This prevents the base-catalyzed hydration of the nitrile [1, 3].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon 3 times to remove ambient moisture.

  • Reagent Loading: Add 5-Bromo-4-methoxypyrimidine-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous CsF (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add strictly anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 80 °C under a positive pressure of Argon.

  • Self-Validation Step: After 1 hour, sample 10 µL of the reaction, dilute in dry MeCN, and run an LCMS. Look for the desired product mass. Crucial check: If an [M+18] peak is observed, your dioxane or CsF is wet. Stop the reaction, discard, and rigorously dry your reagents before repeating.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the pad with dry Ethyl Acetate. Do not wash with aqueous solutions if avoidable; if necessary, use saturated brine to minimize water activity.

Protocol 2: Moisture-Free Purification

Causality: Standard silica gel possesses acidic silanol groups that coordinate the pyrimidine nitrogens. This coordination increases the electrophilicity of the C2-carbon and draws in trace water from the atmosphere, catalyzing hydrolysis on the column.

  • Stationary Phase: Use neutral Alumina. If silica gel must be used, deactivate it by flushing the column with 1% Triethylamine (Et₃N) in Hexanes prior to loading.

  • Loading: Dissolve the crude mixture in a minimum amount of dry Dichloromethane (DCM). Do not use Methanol to aid solubility.

  • Elution: Elute using a gradient of Ethyl Acetate in Hexanes.

  • Verification: Spot the fractions on TLC. The intact nitrile will typically have a significantly higher Rf value than the highly polar primary amide byproduct.

References

  • The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society.[Link]

  • Chemistry of Nitriles: Hydrolysis of Nitriles to form Carboxylic Acids. LibreTexts Chemistry.[Link]

  • Hydrolysis of Nitriles - Mechanism in Acidic and Basic Conditions. Organic Chemistry Tutor.[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Bromo-4-methoxypyrimidine-2-carbonitrile vs. 5-Bromo-2-chloropyrimidine

Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl rings while offering enhanced hydrogen-bonding capabilities and improved pharmacokinetic profiles. When designing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenyl rings while offering enhanced hydrogen-bonding capabilities and improved pharmacokinetic profiles. When designing complex kinase inhibitors or central nervous system (CNS) therapeutics, the choice of the initial pyrimidine building block dictates the entire synthetic strategy.

This guide provides an in-depth comparative analysis of two highly valuable polyfunctionalized building blocks: 5-bromo-2-chloropyrimidine and 5-bromo-4-methoxypyrimidine-2-carbonitrile . By examining the mechanistic causality behind their reactivity, researchers can rationally design chemoselective functionalization workflows.

Mechanistic Causality & Reactivity Profiling

5-Bromo-2-chloropyrimidine: The Classic Bifunctional Scaffold

5-Bromo-2-chloropyrimidine possesses two distinct electrophilic sites: a C2-chloro substituent and a C5-bromo substituent. The inherent differences in the reactivity of the C–Cl and C–Br bonds allow for highly predictable, sequential functionalization [1][1].

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms at positions 1 and 3. This severely depletes electron density at C2, making the C2–Cl bond exceptionally susceptible to SNAr. The incoming nucleophile (e.g., an amine) forms an anionic Meisenheimer complex, which is thermodynamically stabilized by the adjacent ring nitrogens [2][2].

  • Oxidative Addition at C5: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the reactivity of aryl halides generally follows the order of their Bond Dissociation Energies (BDEs): I > Br > Cl. Therefore, the weaker C5–Br bond is preferentially targeted by electron-rich Pd(0) species for oxidative addition [3][3].

G SM 5-Bromo-2-chloropyrimidine (C2-Cl, C5-Br) SNAr SNAr at C2 (Amine, Base, RT) SM->SNAr Pathway A (Nucleophilic Attack) Suzuki Suzuki at C5 (Pd cat., Heat) SM->Suzuki Pathway B (Oxidative Addition) Prod1 2-Amino-5-bromopyrimidine SNAr->Prod1 Prod2 2-Chloro-5-arylpyrimidine Suzuki->Prod2

Chemoselective functionalization pathways for 5-bromo-2-chloropyrimidine.

5-Bromo-4-methoxypyrimidine-2-carbonitrile: The Hyper-Electrophilic Scaffold

Replacing the C2-chloride with a nitrile group (-CN) and adding a C4-methoxy group fundamentally shifts the electronic landscape of the pyrimidine core.

  • Accelerated Cross-Coupling at C5: The C2-carbonitrile group exerts powerful electron-withdrawing inductive (-I) and resonance (-M) effects. This hyper-polarizes the ring, significantly lowering the LUMO energy of the molecule. Consequently, the oxidative addition of Pd(0) into the C5–Br bond is kinetically accelerated compared to standard bromopyrimidines [4][4].

  • Orthogonal Handles: Unlike the C2-Cl which is primed for immediate SNAr, the C2-CN group acts as a stable placeholder during cross-coupling. Post-coupling, it can be hydrolyzed to a carboxylic acid/amide or reduced to an aminomethyl group. The C4-methoxy group provides steric shielding during C5-coupling and can later be deprotected (e.g., using BBr₃ or strong acid) to yield a pyrimidone (lactam) motif.

G SM2 5-Bromo-4-methoxypyrimidine-2-carbonitrile C5 C5-Br: Fast Oxidative Addition (Suzuki/Buchwald) SM2->C5 Pd(0) Insertion C2 C2-CN: Nitrile Derivatization (Reduction/Hydrolysis) SM2->C2 Hydride / H2O C4 C4-OMe: Orthogonal Handle (Deprotection to Lactam) SM2->C4 Strong Acid/Nucleophile

Orthogonal reactivity profile of 5-Bromo-4-methoxypyrimidine-2-carbonitrile.

Quantitative Data & Property Comparison

The following table summarizes the structural and reactive differences between the two building blocks to aid in synthetic planning.

Property / Feature5-Bromo-2-chloropyrimidine5-Bromo-4-methoxypyrimidine-2-carbonitrile
CAS Number 32779-36-5114969-90-3
Molecular Weight 193.43 g/mol 214.02 g/mol
Primary Reactive Sites C2 (SNAr), C5 (Cross-coupling)C5 (Cross-coupling), C2 (Reduction/Hydrolysis)
Ring Electrophilicity High (Activated by N1, N3)Very High (Further activated by C2-CN)
SNAr Leaving Group Excellent (C2-Cl)Poor (C2-CN is rarely displaced; C4-OMe requires harsh conditions)
Typical First Step SNAr at C2 (to prevent side-reactions)Suzuki/Buchwald at C5
Strategic Application 2-amino-5-aryl kinase inhibitorsComplex heterocycles requiring an aminomethyl or amide appendage at C2

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in your syntheses, the following protocols have been designed with built-in validation steps (e.g., LC-MS monitoring) and exploit the mechanistic principles outlined above.

Protocol A: Chemoselective SNAr of 5-Bromo-2-chloropyrimidine

Objective: Functionalize the C2 position while preserving the C5-Br bond for downstream coupling. [5][5].

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 5-bromo-2-chloropyrimidine (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add a primary or secondary amine (1.1 equiv) dropwise at 0 °C to control the initial exothermic Meisenheimer complex formation. Follow with N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Propagation: Allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~193/195) is <2% and the product mass is dominant. Note: Heating is rarely required and should be avoided to prevent premature C5-Br degradation.

  • Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 20 mL), wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Objective: Exploit the hyper-electrophilic C5-Br bond for C-C bond formation while leaving the C2-CN and C4-OMe intact. [4][4].

  • Reaction Setup: To a Schlenk flask, add 5-bromo-4-methoxypyrimidine-2-carbonitrile (135 mg, 0.633 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which prevents catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon. Seal the flask.

  • Propagation: Heat the reaction mixture to 90 °C and stir for 5 hours. The electron-deficient nature of the pyrimidine ring ensures rapid oxidative addition.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc) or LC-MS. The disappearance of the starting material (m/z ~214/216) indicates completion.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: DK/EP 3402781 T5 (Patent describing the synthesis and cross-coupling of 5-bromo-4-methoxypyrimidine-2-carbonitrile)
  • Title: Active chloro-heterocycles Source: Fisher Scientific URL: [Link]

Sources

Comparative

Validating structural purity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile using LC-MS/MS

An Objective Guide to the Structural Purity Validation of 5-Bromo-4-methoxypyrimidine-2-carbonitrile Using LC-MS/MS This guide provides an in-depth, technically grounded methodology for validating the structural purity o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Structural Purity Validation of 5-Bromo-4-methoxypyrimidine-2-carbonitrile Using LC-MS/MS

This guide provides an in-depth, technically grounded methodology for validating the structural purity of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and present a self-validating protocol designed to meet stringent regulatory standards for drug development professionals.

The Imperative for Purity: Context and Challenges

In pharmaceutical development, the structural integrity of starting materials and intermediates is paramount. The presence of even trace-level impurities, such as isomers or process-related side products, can have profound effects on the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 5-Bromo-4-methoxypyrimidine-2-carbonitrile presents a unique analytical challenge due to its specific functional groups.

Potential impurities that must be resolved and identified can arise from various synthetic pathways.[1][2] These may include:

  • Positional Isomers: e.g., 2-Bromo-4-methoxypyrimidine-5-carbonitrile, which possesses the same molecular weight and would be indistinguishable by mass spectrometry alone.

  • Process-Related Impurities: Including debrominated, demethoxylated, or hydrolyzed (amide formation) variants.

  • Starting Material Carryover: Residuals from the synthetic route.

These challenges necessitate an analytical technique with exceptional specificity and sensitivity. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can provide quantitative data, it may fail to distinguish between co-eluting species with similar chromophores. LC-MS/MS overcomes this limitation by coupling the superior separation power of LC with the definitive structural elucidation capabilities of tandem mass spectrometry.[3][4]

The LC-MS/MS Approach: A Synergy of Separation and Specificity

Our validation strategy is built upon the principle of using an orthogonal detection method that provides unambiguous structural confirmation.[4] LC-MS/MS is the ideal choice for this molecule, offering a multi-layered system of checks for identity and purity.

The "Why" of Chromatographic Separation

The primary goal of the LC method is to achieve baseline separation of the main compound from all potential impurities.

  • Column Choice: A C18 reversed-phase column is selected. The non-polar stationary phase provides excellent retention for the moderately polar pyrimidine core, while allowing for effective separation based on subtle differences in polarity among the analyte and its potential impurities.

  • Mobile Phase Selection: A gradient elution using water and acetonitrile with a formic acid modifier is employed. The acetonitrile serves as the organic (strong) solvent to elute the compound. Formic acid is critical; it acidifies the mobile phase to ensure the pyrimidine nitrogens are consistently protonated, leading to sharper peak shapes and, crucially, promoting efficient ionization in the mass spectrometer source.

The "Why" of Tandem Mass Spectrometry Detection

Tandem MS provides two levels of mass filtering, delivering unparalleled specificity and sensitivity.[5][6]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The acidic mobile phase facilitates the protonation of the analyte, forming the precursor ion [M+H]⁺.

  • Precursor Ion Selection (MS1): The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated 5-Bromo-4-methoxypyrimidine-2-carbonitrile. A key feature here is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides an initial layer of confirmation.

  • Fragmentation (MS2): The isolated precursor ion is fragmented in the collision cell (Q2). The resulting product ions are unique to the molecule's structure. This fragmentation pattern serves as a "structural fingerprint." Critically, a positional isomer would produce a different fragmentation pattern, allowing for unambiguous identification even if it co-elutes chromatographically.

  • Product Ion Scanning (MS3): The third quadrupole (Q3) scans for these specific product ions. For quantitative analysis, this is operated in Multiple Reaction Monitoring (MRM) mode, where only specific precursor-to-product ion transitions are monitored, drastically reducing chemical noise and enhancing sensitivity.[4]

Experimental Workflow and Validation Protocol

The following workflow is designed as a self-validating system, incorporating checks and validation steps in accordance with International Council for Harmonisation (ICH) guidelines.[7][8][9]

Workflow Diagram

LC-MSMS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Validation & Analysis SamplePrep Sample & Standard Preparation LCSysPrep LC-MS/MS System Configuration LC_Separation Chromatographic Separation LCSysPrep->LC_Separation ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MS1_Filter MS1: Precursor Ion Isolation ESI_Ionization->MS1_Filter MS2_Fragment MS2: Collision-Induced Dissociation (CID) MS1_Filter->MS2_Fragment MS3_Detect MS3: Product Ion Detection (MRM) MS2_Fragment->MS3_Detect DataProcessing Data Processing & Integration MS3_Detect->DataProcessing Validation ICH Q2(R2) Validation: (Specificity, Linearity, Accuracy, etc.) DataProcessing->Validation PurityReport Structural Confirmation & Purity Calculation Validation->PurityReport

Caption: LC-MS/MS workflow for purity validation.

Detailed Experimental Protocol

1. Reagents and Materials:

  • 5-Bromo-4-methoxypyrimidine-2-carbonitrile Reference Standard (>99.5% purity)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

2. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Perform serial dilutions from the stock solution using 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Prepare the test sample at a concentration of 0.1 mg/mL in 50:50 acetonitrile:water.

3. LC-MS/MS Instrumentation and Conditions:

ParameterConditionRationale
LC System High-Performance Liquid Chromatography SystemTo achieve efficient separation.
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography; acid for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution; acid for consistency.
Flow Rate 0.3 mL/minOptimal for the column dimensions to ensure sharp peaks.
Gradient 5% B to 95% B over 8 minEnsures elution of all components and cleaning of the column.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2 µLMinimizes band broadening.
MS System Triple Quadrupole Mass SpectrometerRequired for MS/MS experiments and high sensitivity.
Ionization Mode ESI PositiveEfficiently ionizes the basic pyrimidine analyte.
MRM Transitions Precursor [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)Provides high specificity and confirmatory data.
Gas Temp. 325 °COptimal for desolvation.
Gas Flow 10 L/minFacilitates droplet evaporation.
Method Validation According to ICH Q2(R2)

The developed method must be rigorously validated to prove it is fit for purpose.[10][11]

Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is demonstrated by spiking the sample with synthesized potential impurities (positional isomer, debrominated variant) and showing baseline chromatographic separation and unique MRM transitions for each compound.

Linearity and Range: A calibration curve is constructed by plotting the peak area against the concentration of the reference standard over a specified range.

ParameterAcceptance CriterionIllustrative Result
Range 1 - 1000 ng/mLAchieved
Correlation Coefficient (r²) ≥ 0.9950.9992

Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.

QC LevelAccuracy (% Recovery)Precision (% RSD)
Acceptance Criteria 85-115%≤ 15%
Low (3 ng/mL) 98.7%4.1%
Medium (300 ng/mL) 101.2%2.5%
High (800 ng/mL) 99.5%1.9%

Limit of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N).

ParameterAcceptance CriterionIllustrative Result
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL

Comparison with Alternative Analytical Techniques

While other methods exist, LC-MS/MS provides a superior level of confidence for structural purity assessment in a regulated environment.

TechniqueAdvantagesDisadvantages for This Application
LC-MS/MS Highest specificity (MS/MS); High sensitivity (MRM); Provides structural information; Can analyze thermally labile compounds.[12][13]Higher instrument cost and complexity.
HPLC-UV Robust, widely available, good for quantification.Cannot distinguish co-eluting isomers; Lower sensitivity; No structural confirmation.
GC-MS Excellent for volatile compounds; Provides structural information.Not suitable for non-volatile or thermally labile compounds like the target molecule.
NMR Spectroscopy Gold standard for definitive structure elucidation.[14]Low sensitivity; Not suitable for trace impurity detection; Complex sample preparation.

Conclusion

Validating the structural purity of pharmaceutical intermediates like 5-Bromo-4-methoxypyrimidine-2-carbonitrile demands a method that is not only precise and accurate but also unequivocally specific. The presented LC-MS/MS methodology provides a robust, self-validating framework that meets these requirements. By leveraging the separation power of HPLC with the confirmatory capabilities of tandem mass spectrometry, this approach ensures that the structural identity and purity of the intermediate can be assessed with the highest degree of scientific confidence, directly supporting the development of safe and effective pharmaceuticals.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Scrubbs, J., & Tsong, Y. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Available from: [Link]

  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available from: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available from: [Link]

  • Novak, P., et al. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available from: [Link]

  • Baerts, M., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available from: [Link]

  • Li, Y. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]

  • S., R. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxypyrimidine. PubChem. Available from: [Link]

  • Monostori, P., et al. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. Available from: [Link]

  • Monostori, P., et al. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed. Available from: [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Singh, K., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725.
  • Żabka, M., et al. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available from: [Link]

  • Kumar, A., et al. (2015, March 15). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Desai, N., et al. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • Sankar, G., et al. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing. Available from: [Link]

Sources

Validation

A Comparative Guide to 5-Bromo-4-methoxypyrimidine-2-carbonitrile and Other Halogenated Pyrimidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a privileged scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with this heterocycle being a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Halogenated pyrimidines serve as versatile building blocks in this endeavor, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions. Among these, 5-Bromo-4-methoxypyrimidine-2-carbonitrile has emerged as a particularly valuable intermediate due to its unique substitution pattern, which offers a fine balance of reactivity and selectivity.

This guide provides an in-depth technical comparison of 5-Bromo-4-methoxypyrimidine-2-carbonitrile with its chloro, iodo, and fluoro analogs. By examining their relative performance in key synthetic transformations, supported by experimental data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

The Unique Profile of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

5-Bromo-4-methoxypyrimidine-2-carbonitrile possesses a distinct combination of substituents that modulate the electronic properties and reactivity of the pyrimidine ring. The interplay of the electron-withdrawing nitrile group at the C2 position, the electron-donating methoxy group at C4, and the bromine atom at the C5 position creates a unique chemical entity.

The methoxy group can enhance the electron density of the ring, which can influence the rate of palladium-catalyzed cross-coupling reactions. Conversely, the strongly electron-withdrawing nitrile group significantly impacts the overall electronic character of the pyrimidine core. This intricate electronic balance is crucial in dictating the regioselectivity and efficiency of various chemical transformations.

Comparative Reactivity in Key Cross-Coupling Reactions

The utility of halogenated pyrimidines as building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions. The three most commonly employed reactions in drug discovery are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-X bond in these reactions is paramount and is governed by the nature of the halogen and its position on the pyrimidine ring.

A generally accepted trend for halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[3] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are more stable and may necessitate more robust catalytic systems.[3] Fluoropyrimidines are generally considered unreactive in these types of reactions.[1]

The position of the halogen on the electron-deficient pyrimidine ring also plays a critical role in its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient, rendering them most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table provides a comparative overview of the expected performance of 5-halo-4-methoxypyrimidine-2-carbonitriles in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Halogen (X) at C5Typical Catalyst SystemTemp. (°C)Time (h)Expected Yield (%)
IodoPd(PPh₃)₄ / K₂CO₃802-4>90
BromoPd(PPh₃)₄ / K₂CO₃90-1008-1275-90
ChloroPd(OAc)₂ / SPhos / K₃PO₄110-12012-2440-60
FluoroPd(OAc)₂ / SPhos / K₃PO₄>120>24<10

Note: The yields are estimations based on general reactivity trends and data from similar pyrimidine systems. Actual yields may vary depending on the specific reaction conditions and substrates.

The higher reactivity of the iodo- and bromo-derivatives allows for the use of standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the less reactive chloro-analog often requires more advanced catalytic systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, and higher temperatures to achieve reasonable yields. The fluoro-substituted pyrimidine is expected to be largely unreactive under typical Suzuki conditions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity trend of the halogens in this reaction is similar to that of the Suzuki-Miyaura coupling.

Halogen (X) at C5Typical Catalyst SystemTemp. (°C)Time (h)Expected Yield (%)
IodoPd₂(dba)₃ / XPhos / NaOtBu80-904-8>85
BromoPd₂(dba)₃ / XPhos / NaOtBu100-11012-1870-85
ChloroPd₂(dba)₃ / RuPhos / LHMDS110-13018-3630-50
FluoroPd₂(dba)₃ / RuPhos / LHMDS>130>36<5

Note: The yields are estimations based on general reactivity trends and data from similar pyrimidine systems. Actual yields may vary depending on the specific reaction conditions and substrates.

Similar to the Suzuki coupling, the iodo- and bromo-derivatives are significantly more reactive than the chloro-analog. The amination of chloropyrimidines often requires stronger bases like lithium hexamethyldisilazide (LHMDS) and highly active ligands such as RuPhos to proceed at a reasonable rate.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)-X(L2)

Figure 3: Catalytic cycle for the Sonogashira coupling reaction.

Accessibility and Synthesis of Halogenated Pyrimidine Building Blocks

The choice of a building block is not only dictated by its reactivity but also by its accessibility.

  • 5-Bromo-4-methoxypyrimidine-2-carbonitrile: This building block is commercially available from several suppliers, making it a readily accessible starting material for many synthetic campaigns.

  • 5-Chloro-4-methoxypyrimidine-2-carbonitrile: While less common than the bromo-analog, this compound can be synthesized or is available from specialized suppliers.

  • 5-Iodo-4-methoxypyrimidine-2-carbonitrile: The iodo-derivative is generally synthesized from the corresponding bromo- or chloro-pyrimidine via a halogen exchange reaction or through direct iodination of the pyrimidine core. [2]This adds an extra synthetic step, which may impact the overall efficiency of a synthetic route.

  • 5-Fluoro-4-methoxypyrimidine-2-carbonitrile: The synthesis of fluorinated pyrimidines can be challenging and often requires specialized fluorinating reagents. [5]This can make the fluoro-analog the least accessible of the series.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points, and optimization of the reaction conditions is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine halopyrimidine, boronic acid, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform an aqueous workup. E->F G Purify the crude product by column chromatography. F->G

Figure 4: General experimental workflow for Suzuki-Miyaura coupling.

  • To a reaction vessel, add the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol). [6]2. Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL). [6]3. Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90-110 °C) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.4 equiv). [6]2. Add the halopyrimidine (1.0 equiv) and the amine (1.2 equiv). [6]3. Add anhydrous, degassed solvent (e.g., Toluene). [6]4. Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and copper(I) iodide (0.1 eq.). [6]2. Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.). [6]3. Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe. [6]5. Stir the reaction mixture at the desired temperature (e.g., RT to 80 °C) and monitor the reaction progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

5-Bromo-4-methoxypyrimidine-2-carbonitrile stands out as a highly versatile and practical building block for drug discovery and medicinal chemistry. Its reactivity profile in key palladium-catalyzed cross-coupling reactions offers a strategic advantage over its chloro and fluoro counterparts, which often require more demanding reaction conditions and specialized catalysts. While the iodo-analog exhibits the highest reactivity, its accessibility can be a limiting factor. The bromo-derivative, therefore, represents an optimal balance of reactivity, stability, and commercial availability.

This guide provides a framework for understanding the comparative performance of these important halogenated pyrimidine building blocks. By leveraging the insights into their reactivity and synthetic accessibility, researchers can more effectively design and execute efficient synthetic routes towards novel and impactful therapeutic agents.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not available)
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. [Link]

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. (URL not available)
  • Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines | Organic Letters - ACS Publications. [Link]

  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine - Benchchem. (URL not available)
  • A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling - Benchchem. (URL not available)
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL not available)

Sources

Comparative

A Comparative Benchmarking Guide to Commercial Synthesis Routes for 5-Bromo-4-methoxypyrimidine-2-carbonitrile

Abstract This guide provides a comprehensive analysis of the prevailing commercial synthesis routes for 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a key building block in the development of novel therapeutics. We will d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the prevailing commercial synthesis routes for 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a key building block in the development of novel therapeutics. We will dissect two primary synthetic strategies, beginning with readily available commercial starting materials: 5-bromouracil and a plausible 2-(methylthio)pyrimidine precursor. This document offers a comparative assessment of these routes based on overall yield, process efficiency, cost-effectiveness of starting materials, and critical safety considerations. Detailed experimental protocols, supported by peer-reviewed literature and patents, are provided to enable researchers, chemists, and process development professionals to make informed decisions for their specific applications.

Introduction: The Significance of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

5-Bromo-4-methoxypyrimidine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a reactive bromine atom, a methoxy group, and a cyano group on the pyrimidine core makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine nucleus is a common motif in a multitude of biologically active compounds, and the specific substituents of this molecule allow for selective and diverse chemical modifications, paving the way for the development of novel kinase inhibitors, antivirals, and other therapeutic agents. The strategic selection of a synthesis route is therefore a critical factor in the efficient and cost-effective production of this valuable intermediate.

Comparative Analysis of Commercial Synthesis Routes

Two principal synthetic pathways have been identified as commercially viable for the production of 5-Bromo-4-methoxypyrimidine-2-carbonitrile. The first route commences with the readily available and cost-effective starting material, 5-bromouracil. The second, an alternative approach, is predicated on the functionalization of a 2-(methylthio)pyrimidine derivative.

Route 1: Synthesis from 5-Bromouracil

This route is a well-established, multi-step synthesis that leverages the reactivity of halogenated pyrimidines.

Route_1_Synthesis_from_5-Bromouracil A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B Dichlorination (POCl3) C 5-Bromo-2-chloro-4-methoxypyrimidine B->C Selective Methoxylation (CH3ONa/CH3OH) D 5-Bromo-4-methoxypyrimidine-2-carbonitrile C->D Cyanation (e.g., NaCN, Zn(CN)2)

Caption: Synthetic pathway from 5-Bromouracil.

Step 1: Dichlorination of 5-Bromouracil

The initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This is typically achieved through reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via a nucleophilic attack of the uracil carbonyl oxygens on the phosphorus atom, followed by elimination and substitution to yield the dichlorinated product.

Step 2: Selective Methoxylation of 5-Bromo-2,4-dichloropyrimidine

The subsequent step is a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group at the C4 position. The chloro group at the C4 position of 5-bromo-2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chloro group at the C2 position due to electronic effects.[1] This allows for a high degree of selectivity when using a nucleophile such as sodium methoxide in methanol.

Step 3: Cyanation of 5-Bromo-2-chloro-4-methoxypyrimidine

The final step is the introduction of the cyano group at the C2 position. This is typically accomplished through a nucleophilic substitution reaction with a cyanide salt. Several cyanide reagents can be employed, each with its own advantages and disadvantages in terms of reactivity, safety, and cost. Common choices include sodium cyanide (NaCN), potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]).[2] The choice of cyanide source can significantly impact reaction conditions and the formation of byproducts.[2]

Route 2: Synthesis from a 2-(Methylthio)pyrimidine Precursor (Hypothetical Commercial Route)

This alternative route builds upon the established chemistry of 2-(methylthio)pyrimidines, which can be activated for nucleophilic displacement.

Route_2_Synthesis_from_2-Methylthiopyrimidine A 5-Bromo-4-methoxy-2-(methylthio)pyrimidine B 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine A->B Oxidation (e.g., m-CPBA, Oxone) C 5-Bromo-4-methoxypyrimidine-2-carbonitrile B->C Cyanation (KCN, NaCN)

Caption: Synthetic pathway from a 2-(Methylthio)pyrimidine precursor.

Step 1: Oxidation of the Thioether

This route would commence with a hypothetical, commercially available starting material, 5-bromo-4-methoxy-2-(methylthio)pyrimidine. The first step involves the oxidation of the methylthio group to a more reactive leaving group, such as a methylsulfinyl or methylsulfonyl group. This is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone). The resulting sulfone is an excellent leaving group for subsequent nucleophilic substitution.

Step 2: Cyanation

The activated methylsulfonyl group is then displaced by a cyanide anion from a source such as potassium cyanide (KCN) or sodium cyanide (NaCN) to yield the final product.[3] This displacement reaction is generally efficient due to the excellent leaving group ability of the sulfinate.

Performance and Cost Benchmarking

ParameterRoute 1: From 5-BromouracilRoute 2: From 2-(Methylthio)pyrimidine (Projected)
Starting Material Cost 5-Bromouracil is a readily available and relatively inexpensive bulk chemical.[4][5][6][7][8]5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a more specialized starting material and is expected to be significantly more expensive.
Overall Yield (Projected) High (literature suggests good to excellent yields for each step).Potentially high, but dependent on the efficiency of the initial oxidation step.
Process Complexity Three distinct chemical transformations.Two primary chemical transformations.
Key Reagent Hazards POCl₃: Highly corrosive and reacts violently with water.[9][10][11][12][13] Cyanide Salts (NaCN, KCN, Zn(CN)₂): Acutely toxic if ingested, inhaled, or in contact with skin.[1][2][3][14][15][16][17][18][19][20][21][22][23][24]Oxidizing Agents (m-CPBA, Oxone): Can be shock-sensitive and pose fire hazards. Cyanide Salts (KCN, NaCN): Acutely toxic.[14][16][17][18][20][22][23][25][24]
Scalability Well-established and scalable chemistry.Potentially scalable, but may require careful control of the oxidation step.
Waste Management Requires careful handling and disposal of phosphorus-containing waste and highly toxic cyanide waste.Requires disposal of oxidizing agent residues and highly toxic cyanide waste.

Detailed Experimental Protocols

Route 1: From 5-Bromouracil

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • Reaction: 5-Bromouracil is heated at reflux with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by distillation or chromatography. High yields (often >80%) are reported for this transformation.

Step 2: Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine

  • Reaction: 5-Bromo-2,4-dichloropyrimidine is dissolved in methanol and treated with a solution of sodium methoxide in methanol at a controlled temperature (typically ranging from 0 °C to room temperature).

  • Work-up: The reaction is monitored until the starting material is consumed. The reaction mixture is then neutralized, and the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired product. This selective methoxylation generally proceeds in high yield.

Step 3: Synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

  • Reaction using NaCN or KCN: 5-Bromo-2-chloro-4-methoxypyrimidine is reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent such as DMSO or DMF at elevated temperatures. The use of a phase-transfer catalyst may be beneficial.

  • Reaction using Zn(CN)₂: This method often employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, with a suitable phosphine ligand.[26] Zinc cyanide is less nucleophilic than alkali metal cyanides and requires catalytic activation.[26][27] This method can offer milder reaction conditions and may be more tolerant of other functional groups.[2]

  • Work-up: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is typically purified by column chromatography or recrystallization.

Safety and Handling Considerations

The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile involves the use of several highly hazardous reagents that demand strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive substance that reacts violently with water, releasing toxic and corrosive fumes.[9][10][11][12][13] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Cyanide Salts (NaCN, KCN, Zn(CN)₂): These compounds are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1][2][3][14][15][16][17][18][19][20][21][22][23][25][24] They must be handled with extreme caution in a designated area, and appropriate engineering controls (e.g., a fume hood with a dedicated exhaust) and PPE (including gloves and respiratory protection) are mandatory. Contact with acids will liberate highly toxic hydrogen cyanide gas. A cyanide antidote kit should be readily available when working with these reagents.

  • Oxidizing Agents: Reagents like m-CPBA and Oxone are strong oxidizers and can be shock-sensitive. They should be stored and handled according to the manufacturer's safety guidelines to prevent accidental decomposition or fire.

Conclusion and Recommendations

For the commercial-scale synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, Route 1, starting from 5-bromouracil, is the more established and economically favorable pathway. The low cost and high availability of the starting material provide a significant advantage.[4][5][6][7][8] While this route involves three steps and the use of hazardous reagents like POCl₃ and cyanide salts, the chemistry is well-understood and has been proven to be scalable.

Route 2 offers a potentially shorter synthesis, but its commercial viability is contingent on the availability and cost of the 5-bromo-4-methoxy-2-(methylthio)pyrimidine starting material. The oxidation and subsequent cyanation are generally efficient reactions.

The choice of the cyanation reagent in Route 1 is a critical decision point. While alkali metal cyanides like NaCN and KCN are highly reactive and cost-effective, their high toxicity and potential to poison palladium catalysts (if used) are significant drawbacks.[1][2][14][16][17][18][20][22][23][24] Zinc cyanide, although more expensive, is less acutely toxic and its lower solubility can be advantageous in catalytic reactions, often leading to cleaner conversions.[2][15][19][21][26][27][28][29][30][31][32] Potassium ferrocyanide presents a less toxic alternative, though it may require specific reaction conditions to achieve high yields.[33][34][35][36][37]

Ultimately, the optimal synthesis route will depend on a company's specific capabilities, including its expertise in handling hazardous materials, its access to starting materials, and its overall cost-of-goods targets. A thorough process hazard analysis (PHA) is essential before undertaking any large-scale synthesis of this compound.

References

  • Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Central Drug House (P) Ltd.
  • Fisher Scientific. (2006, October 29).
  • Google Patents.
  • Loba Chemie. (2025, January 10).
  • Sigma-Aldrich. (2012, April 24).
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, HIGH PURITY.
  • TAE KWANG INDUSTRIAL Co., Ltd. (2021, March 17).
  • Cole-Parmer. (2006, June 23).
  • Benchchem.
  • Sigma-Aldrich. (2013, April 4).
  • Camachem.
  • IndiaMART. Potassium Ferricyanide - K3(Fe(CN)6)
  • Loba Chemie. (2021, June 29).
  • Chem-Impex. 5-Bromouracil.
  • Telem
  • Spectrum Chemical. (2018, February 1).
  • Bostick & Sullivan. Potassium Ferricyanide.
  • IndiaMART.
  • boxx chemical distributor. Sodium Cyanide & Potassium Cyanide, Mining & Gold Extraction.
  • Tradeindia. Potassium Ferrocyanide Manufacturers, Suppliers, Dealers & Prices.
  • Tradeindia. Zinc Cyanide (CAS No 557-21-1) Manufacturers, Suppliers & Exporters.
  • ChemicalBook. (2025, July 4). 5-Bromo-2,4-dichloropyridine | 849937-96-8.
  • Fisher Scientific. Thermo Scientific Chemicals 5-Bromouracil, 98% 5 g | Buy Online.
  • Fisher Scientific. Zinc cyanide, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Lab Alley. Potassium Ferrocyanide Trihydrate, 25% Solution, Analytical Reagent Grade.
  • Tokyo Chemical Industry Co., Ltd. (2026, February 14). 5-Bromouracil | 51-20-7.
  • Worldwide Life Sciences. (2026, February 13). 5-Bromouracil, 100g.
  • Benchchem.
  • Fisher Scientific. Potassium Ferricyanide (Crystalline/Certified ACS), Fisher Chemical 500 g | Buy Online.
  • Lab Procurement Services. Zinc Cyanide, Technical, 500g, CAS# 557-21-1.
  • Livingstone International. Sodium Cyanide, Extra Pure, 1Kg Each.
  • Fisher Scientific. Zinc cyanide, 98%, pure 5 g | Buy Online | Thermo Scientific Chemicals.
  • HiMedia Labor
  • IndiaMART. Sodium Cyanide at Best Prices - High Purity & Quality Industrial Grade.
  • MilliporeSigma. 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5.
  • Royal Society of Chemistry. (2011).
  • Chemical Bull.
  • CP Lab Safety. Sodium Cyanide, 1% (w/v), 50mL.
  • Santa Cruz Biotechnology. 5-Bromo-2,4-dichloropyrimidine | CAS 36082-50-5 | SCBT.
  • Ningbo Nuobai Pharmaceutical Co.,Ltd. 5-Bromo-2,4-dichloropyrimidine - Buy CAS NO 36082-50-5 Product.
  • Benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methoxypyrimidine-2-carbonitrile

The molecular structure of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a substituted pyrimidine, suggests that it should be handled with care. The presence of a bromine atom categorizes it as a halogenated organic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The molecular structure of 5-Bromo-4-methoxypyrimidine-2-carbonitrile, a substituted pyrimidine, suggests that it should be handled with care. The presence of a bromine atom categorizes it as a halogenated organic compound, and the nitrile group (C≡N) introduces its own set of potential hazards. Therefore, it is prudent to treat this compound as hazardous waste.

Hazard Identification and Risk Assessment

Before handling 5-Bromo-4-methoxypyrimidine-2-carbonitrile, it is crucial to understand its potential hazards. Based on data from similar compounds, this chemical should be presumed to have the following classifications[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these potential hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling 5-Bromo-4-methoxypyrimidine-2-carbonitrile, the following PPE is mandatory[3][4][5]:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust or vapors.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal. 5-Bromo-4-methoxypyrimidine-2-carbonitrile waste must be segregated as halogenated organic waste .

Key Segregation Principles:

  • Do Not Mix with Non-Hazardous Waste: This prevents the contamination of general waste streams[6].

  • Separate from Non-Halogenated Organic Waste: Halogenated waste often requires specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins[7].

  • Keep Away from Incompatible Materials: Avoid mixing with strong acids, bases, or oxidizing agents to prevent exothermic reactions or the release of toxic gases.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: 5-Bromo-4-methoxypyrimidine -2-carbonitrile IsSolid Is it a solid or in solution? Start->IsSolid SolidWaste Solid Halogenated Organic Waste IsSolid->SolidWaste Solid SolutionWaste Is the solvent halogenated? IsSolid->SolutionWaste Solution HalogenatedSolvent Halogenated Organic Solvent Waste SolutionWaste->HalogenatedSolvent Yes NonHalogenatedSolvent Is the concentration >1%? SolutionWaste->NonHalogenatedSolvent No HighConcentration Treat as Halogenated Organic Solvent Waste NonHalogenatedSolvent->HighConcentration Yes LowConcentration Consult EHS for guidance NonHalogenatedSolvent->LowConcentration No

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

Follow this protocol for the safe collection and storage of 5-Bromo-4-methoxypyrimidine-2-carbonitrile waste pending pickup by a certified hazardous waste contractor.

Step 1: Container Selection

  • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

  • The container must have a secure, leak-proof lid.

  • Ensure the container is clean and dry before use.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.

  • Solutions: Pour liquid waste containing the compound into the designated liquid waste container using a funnel.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should also be placed in the solid waste container.

Step 3: Labeling

  • Proper labeling is a legal requirement and crucial for safety. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "5-Bromo-4-methoxypyrimidine-2-carbonitrile".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant, harmful).

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your institution's policies and local regulations[8][9].

  • The storage area should be well-ventilated and away from sources of ignition.

  • Store in a secondary containment tray to catch any potential leaks.

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

  • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide them with the name of the chemical and any other relevant information.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention[3][4][10]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The responsible disposal of 5-Bromo-4-methoxypyrimidine-2-carbonitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with safety regulations and are contributing to a culture of safety within their institution. Always consult your institution's specific waste management plan and EHS department for any additional requirements.

References

  • 5-Bromo-4-methoxypyrimidine | C5H5BrN2O | CID 12270081 - PubChem. (n.d.). Retrieved from [Link]

  • Disposal of Chemical Waste - Safety Office. (n.d.). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]

  • Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet - CT.gov. (n.d.). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control. (2026, February 15). Retrieved from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]

  • 7.2 Organic Solvents | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (2001, September 15). Retrieved from [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.). Retrieved from [Link]

  • 5-Bromo-4-Chloropyrimidine-2-Carbonitrile: A Premium Research Chemical. (n.d.). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-methoxypyrimidine-2-carbonitrile

The Application Scientist’s Guide to Handling 5-Bromo-4-methoxypyrimidine-2-carbonitrile: PPE, Operations, and Disposal As a Senior Application Scientist, I frequently observe laboratories applying generic safety protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to Handling 5-Bromo-4-methoxypyrimidine-2-carbonitrile: PPE, Operations, and Disposal

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly functionalized chemical intermediates. However, handling reactive building blocks like 5-Bromo-4-methoxypyrimidine-2-carbonitrile (CAS: 114969-90-3) requires a mechanistic approach to safety[1]. Widely utilized in cross-coupling reactions to synthesize complex CNS therapeutics—such as NOP receptor agonists—this compound features both a reactive halogen and a nitrile group on a pyrimidine scaffold[2].

To build deep trust in your lab's operational integrity, we must move beyond basic compliance. This guide provides a self-validating system of operational protocols, explaining the causality behind every safety choice to ensure your team maximizes protection without compromising experimental efficiency.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the chemical causality behind the compound's behavior. The pyrimidine ring is inherently electron-deficient, making the 5-bromo position highly susceptible to nucleophilic attack. In a biological context, this electrophilicity means the compound can react aggressively with nucleophilic residues (such as thiols in skin proteins), leading to severe irritation[3]. Furthermore, the nitrile group (-C≡N) presents an acute toxicity risk if metabolized or subjected to extreme hydrolysis, potentially releasing cyanide derivatives[4].

Table 1: Quantitative Data & Hazard Profile

PropertyValueCausality / Safety Implication
CAS Number 114969-90-3Unique identifier for SDS tracking and inventory management.
Molecular Weight 214.02 g/mol Small molecule size allows it to easily cross compromised skin barriers[3].
Physical State Solid (Powder)High risk of aerosolization and inhalation during transfer operations[3].
GHS Hazards H302, H315, H319, H332Harmful if swallowed/inhaled; severe eye and skin irritant[3].
Reactive Groups Bromide, Nitrile, PyrimidineElectrophilic nature requires strict segregation from strong biological nucleophiles and acids[4].

The PPE Ecosystem: Defending Against Electrophilic Nitriles

According to 5, Personal Protective Equipment (PPE) serves as the critical final line of defense when handling toxic substances[5]. For 5-Bromo-4-methoxypyrimidine-2-carbonitrile, your PPE must dynamically adapt to both its solid powder state and its behavior in solution.

  • Hand Protection (Solid State): Standard double-layered nitrile gloves are sufficient for handling the dry powder, providing an excellent barrier against solid particulates[6].

  • Hand Protection (Solution State): Causality check: If you are dissolving this compound in a halogenated solvent (e.g., dichloromethane) for a synthesis reaction, standard nitrile gloves will degrade and fail within minutes. You must switch to heavy-duty butyl rubber or PVA gloves for solvent-based operations.

  • Eye/Face Protection: Splash-proof chemical safety goggles are mandatory. If scaling up operations (handling >50g), a full face shield is required to prevent airborne dust from contacting facial mucous membranes[6].

  • Respiratory Protection: When engineering controls (like fume hoods) are temporarily infeasible, an N95 or P100 particulate respirator must be worn to prevent inhalation of the toxic dust, directly mitigating the H332 hazard[5].

Operational Workflow: Safe Weighing & Solution Preparation

Static electricity is the enemy of powdered nitriles. The friction generated by generic metal spatulas can easily aerosolize the powder, bypassing standard benchtop defenses and leading to inhalation exposure.

Step-by-Step Methodology:

  • Environmental Control: Conduct all open-container operations inside a certified chemical fume hood with a verified face velocity of 80-100 fpm[5]. Line the workspace with anti-static weighing paper.

  • Thermal Equilibration: Allow the sealed chemical bottle to reach room temperature before opening. Causality: Opening a cold bottle introduces ambient moisture, which can cause localized clumping and slowly degrade the nitrile group via hydrolysis.

  • Anti-Static Transfer: Use a grounded, anti-static micro-spatula and anti-static weighing boats. This prevents electrostatic repulsion that causes the fine powder to become airborne.

  • Solvent Quenching: Once weighed, immediately dissolve the solid in your target solvent (e.g., DMF, DMSO, or DCM) while still inside the fume hood[2].

  • Decontamination: Wipe the analytical balance and the exterior of the reaction flask with a 70% isopropanol-dampened wipe to capture any micro-particulates before exiting the hood.

HandlingWorkflow Start Initiate Weighing Protocol PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weigh Solid (Use Anti-static tools) Hood->Weigh Solvent Dissolve in Compatible Solvent Weigh->Solvent Seal Seal & Decontaminate Exterior Solvent->Seal End Proceed to Synthesis Seal->End

Caption: Workflow for the safe handling and weighing of highly reactive nitrile solids.

Emergency Spill Response & Decontamination

A spill of a halogenated pyrimidine nitrile requires immediate, state-dependent action. Applying the wrong cleanup method can exacerbate the hazard[6].

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Step back, ensure fume hood sashes are lowered, and determine if the spill is dry powder or dissolved in solvent.

  • Powder Spill: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the toxic dust into the breathing zone. Instead, dampen an absorbent pad with water or a mild solvent (like isopropanol) and gently place it over the powder to suppress dust, then wipe inward.

  • Liquid Spill: Deploy chemical absorbent pillows or inert clay over the spill. Never use combustible materials like sawdust, which can react with halogenated mixtures.

  • Containment: Place all contaminated pads and cleanup materials into a heavy-duty polyethylene bag, seal it tightly, and label it immediately as "Hazardous Halogenated Waste".

SpillResponse Spill Spill Detected: 5-Bromo-4-methoxypyrimidine- 2-carbonitrile Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid In Solvent Solution Assess->Liquid Sweep Dampen & Sweep (Avoid Dust) Solid->Sweep Absorb Use Chemical Absorbent Pads Liquid->Absorb Waste Transfer to Halogenated Waste Sweep->Waste Absorb->Waste

Caption: Decision tree for emergency spill response and decontamination.

Waste Management & Disposal Logistics

Proper disposal is not merely a matter of regulatory compliance; it prevents dangerous downstream chemical incompatibilities[6].

  • Segregation: Never dispose of 5-Bromo-4-methoxypyrimidine-2-carbonitrile waste in acidic waste streams. Causality: Strong acids can catalyze the hydrolysis of the nitrile group, potentially generating excessive heat or releasing toxic byproducts[4].

  • Categorization: Collect all reaction waste, washings, and contaminated PPE in dedicated High-Density Polyethylene (HDPE) containers clearly labeled as "Halogenated Organic Waste - Toxic"[6].

  • Venting: Ensure waste carboys are equipped with vented caps to prevent dangerous pressure buildup from the slow off-gassing of trace solvents.

References

  • 5-Bromo-4-methoxypyrimidine-2-carbonitrile 95% | AiFChem, an Xtalpi Company. BuyChemJapan.1

  • Acetonitrile - Hazardous Substance Fact Sheet. NJ.gov / OSHA Guidelines.4

  • Chemical Hazards and Toxic Substances - Controlling Exposure. OSHA.gov.5

  • Navigating the Safe Disposal of Pyrimidine Derivatives. BenchChem.6

  • PSFC Halogenated Solvents Safety Analysis. MIT.edu.

  • 5-Bromo-4-methoxypyrimidine-2-carbonitrile Properties. MFA.gov.by.3

  • Patent DK/EP 3402781 T5 (NOP Receptor Agonists Synthesis). Googleapis.com.2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.